1-Phenyl-2,5-dihydro-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2,5-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCAMTFGWHEUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407907 | |
| Record name | 1-Phenyl-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103204-12-2 | |
| Record name | 1-Phenyl-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Characterization of 1-Phenyl-2,5-dihydro-1H-pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline, is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural motif, featuring a partially saturated pyrrole ring attached to a phenyl group, serves as a versatile scaffold for the synthesis of a variety of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the characterization of this compound, including its synthesis, physical and spectroscopic properties, and a detailed experimental protocol for its preparation.
Physicochemical Properties
While specific experimental data for the physical properties of this compound are not widely reported in publicly available literature, estimations based on its structure and related compounds can be made.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 145.20 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated to be in the range of 250-270 °C at atmospheric pressure |
| Solubility | Likely soluble in common organic solvents such as chloroform, dichloromethane, and methanol |
| CAS Number | 103204-12-2 |
Synthesis
A plausible and commonly employed method for the synthesis of N-substituted 3-pyrrolines is the reaction of a primary amine with a cis-1,4-dihalo-2-butene.[1] For the preparation of this compound, this involves the reaction of aniline with cis-1,4-dichloro-2-butene.
Experimental Protocol: Synthesis of this compound
Materials:
-
Aniline
-
cis-1,4-Dichloro-2-butene
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1 equivalent) and sodium carbonate (2.2 equivalents) in ethanol.
-
To this stirred solution, add cis-1,4-dichloro-2-butene (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Synthesis Workflow
References
An In-depth Technical Guide on 1-Phenyl-2,5-dihydro-1H-pyrrole: Chemical Structure and Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical structure and analytical methodologies for the compound 1-Phenyl-2,5-dihydro-1H-pyrrole. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide presents a composite of established chemical principles, expected analytical characteristics derived from analogous structures, and general protocols for the synthesis and analysis of N-substituted pyrrolines.
Chemical Structure and Properties
This compound, also known as 1-phenyl-3-pyrroline, is a heterocyclic compound featuring a five-membered dihydropyrrole ring substituted with a phenyl group at the nitrogen atom.
Chemical Identifiers:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₀H₁₁N[1]
-
Molecular Weight: 145.20 g/mol [1]
-
CAS Number: 103204-12-2[1]
Structural Representation:
The chemical structure of this compound is characterized by a central five-membered ring containing one nitrogen atom and one double bond. The phenyl group is directly attached to the nitrogen atom.
References
Spectroscopic Profile of 1-Phenyl-2,5-dihydro-1H-pyrrole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.15 | m | 2H | Ar-H (meta) |
| 6.80 - 6.70 | t | 1H | Ar-H (para) |
| 6.65 - 6.55 | d | 2H | Ar-H (ortho) |
| 5.90 | s | 2H | CH=CH |
| 4.20 | s | 4H | CH₂-N-CH₂ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 147.5 | Ar-C (ipso) |
| 129.2 | Ar-C (meta) |
| 125.5 | CH=CH |
| 116.5 | Ar-C (para) |
| 112.0 | Ar-C (ortho) |
| 52.5 | CH₂-N |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Weak | Aromatic C-H Stretch |
| 2920 | Weak | Aliphatic C-H Stretch |
| 1600 | Strong | C=C Stretch (Aromatic) |
| 1500 | Strong | C=C Stretch (Aromatic) |
| 1230 | Medium | C-N Stretch |
| 750 | Strong | C-H Bend (Aromatic) |
| 690 | Strong | C-H Bend (Aromatic) |
Sample Preparation: KBr Pellet
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 145 | 100 | [M]⁺ (Molecular Ion) |
| 144 | 50 | [M-H]⁺ |
| 117 | 40 | [M-C₂H₂]⁺ |
| 91 | 30 | [C₇H₇]⁺ |
| 77 | 60 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III 400 MHz spectrometer was used for both ¹H and ¹³C NMR analyses.
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition: The proton NMR spectrum was acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans.
¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and a total of 1024 scans were employed to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for the analysis.
Sample Preparation: A small amount of this compound was intimately mixed and ground with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer. The spectrum was recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled to a TRACE 1300 gas chromatograph was used for the analysis.
Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (1 mg/mL).
Chromatographic and Mass Spectrometric Conditions: A 1 µL aliquot of the sample solution was injected into the gas chromatograph. The separation was performed on a 30 m x 0.25 mm ID x 0.25 µm film thickness TG-5MS capillary column. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-400.
Workflow and Process Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample preparation to final data interpretation.
Caption: General Workflow for Spectroscopic Analysis.
"1-Phenyl-2,5-dihydro-1H-pyrrole CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and potential reaction pathways of 1-Phenyl-2,5-dihydro-1H-pyrrole, a heterocyclic compound of interest in organic synthesis and medicinal chemistry.
Core Compound Data
This compound, also known as 1-phenyl-3-pyrroline, is an aromatic heterocyclic compound. The quantitative data for this molecule is summarized below.
| Property | Value | Source |
| CAS Number | 103204-12-2 | [1] |
| Molecular Weight | 145.205 g/mol | [1] |
| Molecular Formula | C₁₀H₁₁N | [1] |
Experimental Protocols: Synthesis of N-Substituted Pyrroles
The synthesis of N-substituted pyrroles, such as this compound, can be achieved through several established methods. Two of the most prominent are the Paal-Knorr synthesis and the Clauson-Kaas pyrrole synthesis.
1. Paal-Knorr Pyrrole Synthesis
This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring. The reaction is typically conducted under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the reaction.
General Mechanism: The synthesis proceeds through the formation of a hemiaminal after the initial attack of the amine on a protonated carbonyl group. A subsequent attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the final pyrrole product.
2. Clauson-Kaas Pyrrole Synthesis
A widely used method for the synthesis of N-substituted pyrroles is the Clauson-Kaas synthesis.[2] This reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[1]
Detailed Methodology (Adapted from a microwave-assisted protocol): [3]
-
Reactants: Aniline (primary amine) and 2,5-dimethoxytetrahydrofuran.
-
Solvent/Catalyst: Glacial acetic acid.
-
Procedure:
-
To a microwave vial, add aniline (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1 equivalent) to glacial acetic acid.
-
Seal the reaction vessel and heat under microwave irradiation at a specified temperature (e.g., 170°C) for a designated time (e.g., 10 minutes) with pre-stirring.
-
After cooling, the reaction mixture is processed to isolate the N-substituted pyrrole product.
-
-
Advantages: This method, particularly with microwave assistance, offers advantages such as shorter reaction times and can be performed under greener conditions, sometimes using water as a solvent without additional catalysts.[3]
Reaction Pathway Visualization
The following diagram illustrates the general mechanism of the Clauson-Kaas pyrrole synthesis, a key pathway for obtaining N-substituted pyrroles like this compound.
Caption: General workflow of the Clauson-Kaas pyrrole synthesis.
Biological and Pharmacological Context
While specific signaling pathways for this compound are not extensively documented, the pyrrole scaffold is a crucial component in a vast array of biologically active molecules and pharmaceuticals.[4] Pyrrole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[4] The functionalization of the pyrrole ring is a key strategy in the development of novel therapeutic agents. For instance, various substituted pyrrole derivatives are being investigated as potential antibacterial agents to combat the growing issue of antibiotic resistance.
References
- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Phenyl-2,5-dihydro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline, is a heterocyclic aromatic amine. The pyrrole ring is a fundamental scaffold in a vast array of biologically active molecules, both natural and synthetic.[1] This privileged structure is a key component in numerous pharmaceuticals and natural products, indicating its importance in medicinal chemistry.[2] While extensive research has been conducted on various substituted pyrrole derivatives, this guide focuses on the core structure of this compound, summarizing its synthesis, known properties, and the biological activities of its closely related analogs to provide a foundational understanding for researchers in drug discovery and development.
Synthesis of this compound
The most common and versatile method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[1][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][4] For the synthesis of this compound, the likely precursors would be a 1,4-dicarbonyl compound and aniline.
Experimental Protocol: Paal-Knorr Synthesis (General Procedure)
A general procedure for the Paal-Knorr synthesis of an N-substituted pyrrole is as follows:
-
Reaction Setup: A 1,4-dicarbonyl compound is dissolved in a suitable solvent, such as ethanol, acetic acid, or toluene, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Amine: An equimolar amount or a slight excess of the primary amine (in this case, aniline) is added to the solution.
-
Catalysis (Optional): The reaction can be conducted under neutral or weakly acidic conditions. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction.[4] However, strongly acidic conditions (pH < 3) may favor the formation of furan byproducts.[4]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired N-substituted pyrrole.
Paal-Knorr synthesis of this compound.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound is not extensively reported in the available literature. However, some basic properties can be found in chemical databases.
| Property | Value | Source |
| Molecular Formula | C10H11N | - |
| Molecular Weight | 145.20 g/mol | - |
| CAS Number | 103204-12-2 | - |
Spectroscopic data is crucial for the characterization of the compound. While a full dataset for this compound is not available, the following table presents typical spectroscopic data for a related N-phenylpyrrole derivative.
| Spectroscopic Data for 1-Phenylpyrrole | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40 (t, J = 7.8 Hz, 2H), 7.22 (t, J = 7.4 Hz, 1H), 7.08 (t, J = 2.1 Hz, 2H), 6.34 (t, J = 2.1 Hz, 2H) |
| Mass Spectrum (MS) | m/z 143 (M⁺) |
Biological Activities of Related Pyrrole Derivatives
While there is a lack of specific biological activity data for this compound, numerous studies have demonstrated the diverse pharmacological potential of its derivatives. This suggests that the 1-phenyl-pyrrole scaffold is a valuable starting point for the design of novel therapeutic agents.
Anti-inflammatory Activity
Several N-phenyl-pyrrole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
| Compound | Target | IC₅₀ (nM) | Cell Line |
| 1-Methyl-1H-pyrrole-2,5-dione derivative (9d) | COX-2 | 6.0 | RAW 264.7 macrophages |
| Celecoxib (Reference) | COX-2 | - | - |
This data indicates that the pyrrole-2,5-dione scaffold, a close structural relative, can be modified to produce potent and selective COX-2 inhibitors.[5]
Inhibition of the COX-2 pathway by N-phenyl pyrrole derivatives.
Anticancer Activity
The antiproliferative effects of various pyrrole derivatives have been evaluated against a range of human cancer cell lines.
| Compound Class | Cancer Cell Lines | Activity Level |
| N-phenylpyrrolecarbothioamides | Various (9 types) | 10⁻⁶ M to 10⁻⁸ M |
| Pyrrolopyrrolizinones | Various | Submicromolar IC₅₀ |
These studies highlight the potential of the pyrrole nucleus as a scaffold for the development of novel anticancer agents.[6][7]
Other Biological Activities
Derivatives of 2,5-dihydro-1H-pyrrole have also been investigated for other therapeutic applications, including:
-
Antidiabetic Agents: Zinc(II) complexes of 1-(arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides have shown insulin-mimetic activity.[8]
-
FGFR Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of fibroblast growth factor receptors, which are implicated in various cancers.[9]
Conclusion
This compound represents a core heterocyclic structure with significant potential for derivatization in the field of medicinal chemistry. While direct and comprehensive data on the parent compound is limited, the well-established Paal-Knorr synthesis provides a reliable route for its preparation. The diverse and potent biological activities exhibited by its numerous derivatives, including anti-inflammatory, anticancer, and antidiabetic effects, underscore the value of the N-phenyl-pyrrole scaffold as a foundational element for the design and development of novel therapeutic agents. Further investigation into the specific properties and biological profile of this compound is warranted to fully elucidate its potential and guide the rational design of future drug candidates.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antitumoral activity of new N-phenyl-3-pyrrolecarbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Rising Therapeutic Potential of 1-Phenyl-2,5-dihydro-1H-pyrrole Derivatives: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-phenyl-2,5-dihydro-1H-pyrrole core, a partially saturated five-membered nitrogen heterocycle, is emerging as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for diverse substitutions, leading to a wide spectrum of biological activities. This technical whitepaper provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative bioactivity data is systematically tabulated, key experimental protocols are detailed, and relevant biological pathways and workflows are visualized to provide a comprehensive resource for researchers in drug discovery and development.
Introduction and Core Scaffold
Pyrrole derivatives have long been recognized for their extensive pharmacological applications, forming the backbone of numerous approved drugs and clinical candidates.[1] The focus of this guide, the this compound (also known as 1-phenyl-3-pyrroline) scaffold, represents a subset of this class with significant therapeutic promise. Unlike the fully aromatic pyrrole ring, the di-hydro version introduces conformational flexibility, which can be crucial for optimizing interactions with biological targets. The phenyl group at the N1 position is a key feature, providing a modular anchor for further functionalization to modulate properties like solubility, metabolic stability, and target affinity. Research into this specific scaffold has revealed potent activities, particularly in oncology and infectious diseases.
Synthetic Pathways: A Generalized Workflow
The synthesis of this compound derivatives is often achieved through multi-component condensation reactions. One efficient and environmentally friendly approach involves the catalyst-free and solvent-free condensation of ethyl pyruvate and aniline derivatives, which proceeds with high atom economy and short reaction times to yield 2,5-dihydro-1H-pyrrole-2-carboxylates.[2] Another foundational method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine (in this case, a substituted aniline).[3]
Caption: Generalized workflow for the synthesis of this compound derivatives.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. The mechanism of action often involves the inhibition of key proteins in cancer progression, such as receptor tyrosine kinases.
Mechanism of Action: EGFR and VEGFR Inhibition
Certain pyrrole derivatives, including those with a dihydro-pyrrole core, have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] These receptors are crucial for tumor growth, proliferation, and angiogenesis. By binding to the kinase domain of these receptors, the compounds can block downstream signaling cascades, leading to apoptosis and a reduction in tumor growth.[4]
References
An In-Depth Technical Guide to 1-Phenyl-2,5-dihydro-1H-pyrrole: Discovery and History
Introduction
1-Phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline, is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structural motif, featuring a phenyl group attached to the nitrogen of a dihydropyrrole ring, serves as a versatile scaffold for the development of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Historical Context and Discovery
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical chemical literature, its synthesis is deeply rooted in the foundational work on pyrrole chemistry from the late 19th and early 20th centuries. The most probable and historically significant methods for its initial preparation would have been variations of the well-established Paal-Knorr and Clauson-Kaas pyrrole syntheses.
The Paal-Knorr pyrrole synthesis , first reported in 1884 by Carl Paal and Ludwig Knorr, is a cornerstone reaction for the formation of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2] This reaction, known for its reliability and broad applicability, would have provided a straightforward route to N-substituted pyrroles, including 1-phenyl-substituted derivatives.
Later, in 1952, Niels Clauson-Kaas and Zdenĕk Tyle described the Clauson-Kaas reaction , an acid-catalyzed reaction of 2,5-dialkoxytetrahydrofurans with primary amines to yield N-substituted pyrroles.[3][4] This method offered an alternative and often milder pathway to these heterocyclic compounds. Given that this compound is a partially hydrogenated derivative of 1-phenylpyrrole, its synthesis would have likely been an adaptation of these classical methods, or a subsequent reduction of the fully aromatic pyrrole ring.
Physicochemical Properties
Comprehensive experimental data for this compound is not extensively documented in readily accessible databases. However, data for the closely related aromatic compound, 1-phenylpyrrole, is available and provides a useful point of comparison.
| Property | Value (1-Phenylpyrrole) | Reference |
| CAS Number | 635-90-5 | [1] |
| Molecular Formula | C₁₀H₉N | [1] |
| Molecular Weight | 143.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 234 °C | [1] |
| Melting Point | Not reported | |
| ¹H NMR (CDCl₃) | δ 7.40 (m, 2H), 7.38 (m, 1H), 7.22 (m, 2H), 7.08 (t, 2H), 6.35 (t, 2H) | [3] |
| ¹³C NMR (CDCl₃) | δ 140.2, 129.4, 126.8, 126.1, 120.9, 109.9 | |
| Mass Spectrum (EI) | m/z 143 (M+), 115, 89, 63, 51 | [5] |
| IR Spectrum (KBr) | 3100-3000 cm⁻¹ (aromatic C-H), 1597, 1500, 1450 cm⁻¹ (aromatic C=C) | [1] |
Note: The data presented is for 1-phenylpyrrole and serves as a reference. Specific data for this compound should be determined experimentally.
Key Experimental Protocols
The synthesis of N-aryl-3-pyrrolines can be achieved through several methods. A representative protocol involves the reaction of cis-1,4-dichloro-2-butene with aniline. This method, while not the original Paal-Knorr or Clauson-Kaas synthesis, is a common and effective way to produce N-substituted 3-pyrrolines.
Synthesis of this compound from cis-1,4-Dichloro-2-butene and Aniline
Materials:
-
cis-1,4-Dichloro-2-butene
-
Aniline
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of cis-1,4-dichloro-2-butene (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Aniline (2.2 equivalents) and sodium carbonate (2.2 equivalents) are added to the flask.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Role in Drug Development and Biological Activity
While this compound itself may not have significant direct biological activity, the N-aryl pyrroline scaffold is a key pharmacophore in a variety of biologically active compounds. These derivatives have shown a range of pharmacological properties, including analgesic, anti-inflammatory, and antiproliferative activities.[6][7]
The pyrrolidine ring, the fully saturated analogue, is a versatile scaffold found in numerous FDA-approved drugs.[8] The partial unsaturation in the 3-pyrroline ring provides a point for further functionalization, making this compound a valuable intermediate in the synthesis of more complex and potentially more potent drug candidates.
For instance, N-aryl pyrrolidine derivatives have been investigated as inhibitors of bacterial RNA polymerase, highlighting the potential for this class of compounds in the development of new antibiotics.[9] The synthesis of such inhibitors could potentially start from a 1-aryl-3-pyrroline intermediate.
Conclusion
This compound, a compound with historical roots in the foundational principles of pyrrole chemistry, continues to be a relevant molecule in modern organic synthesis. While its direct biological applications are not extensively documented, its role as a versatile intermediate for the construction of more complex, biologically active N-aryl pyrrolidine and pyrrole derivatives is of significant interest to the drug development community. The classical synthetic routes, such as the Paal-Knorr and Clauson-Kaas reactions, have paved the way for more modern and efficient methods for its preparation. As researchers continue to explore the chemical space of heterocyclic compounds, the utility of scaffolds like this compound in the quest for novel therapeutics is likely to endure.
References
- 1. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-PHENYLPYRROLE(635-90-5) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 1-PHENYLPYRROLE(635-90-5) MS spectrum [chemicalbook.com]
- 6. [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel three-component synthesis and antiproliferative properties of diversely functionalized pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocols are based on established synthetic methodologies, offering reproducible procedures for laboratory-scale preparation.
Introduction
This compound, also known as 1-phenyl-3-pyrroline, is a five-membered nitrogen-containing heterocycle. The pyrroline ring system is a common structural motif in a wide array of biologically active compounds and functional materials. The N-phenyl substitution provides a key building block for the synthesis of more complex molecules, including potential therapeutic agents and organic electronic materials. The primary synthetic strategies for this compound involve the cyclocondensation of a primary aromatic amine with a suitable four-carbon backbone.
Synthesis Methodologies
Two principal methods for the synthesis of this compound are the Paal-Knorr synthesis from a 1,4-dicarbonyl precursor and the direct cyclization of a 1,4-dihalobutene with aniline.
Method 1: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles and their derivatives. It involves the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline. While this method typically leads to the aromatic pyrrole, the reaction conditions can be controlled to favor the formation of the dihydro-pyrrole intermediate, or a subsequent reduction step can be employed. A variation of this approach utilizes (E)-1,4-diaryl-2-butene-1,4-diones as precursors which, after a transfer hydrogenation, undergo a Paal-Knorr type cyclization.
Method 2: Cyclization of 1,4-Dihalobutene with Aniline
A more direct approach to this compound involves the reaction of a 1,4-dihalobutene, typically cis-1,4-dichloro-2-butene, with aniline. This reaction proceeds via a double nucleophilic substitution, where the amine displaces the two halide leaving groups to form the pyrroline ring. This method is often advantageous due to the commercial availability of the starting materials.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and related derivatives based on the described methodologies.
| Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Paal-Knorr (variant) | (E)-1,4-Diphenyl-2-butene-1,4-dione, Ammonium formate | Palladium on Carbon (Pd/C) | Toluene | Reflux | 0.5 | ~45% (of 2-phenyl-1-pyrroline) | [1] |
| Cyclization | cis-1,4-Dichloro-2-butene, Aniline | - | Acetic Acid | Reflux | 7 | Not specified for phenyl derivative | [2] |
| General 3-Pyrroline Synthesis | (Z)-1,4-Dichloro-2-butene | Hexamethylenetetramine, HCl, K₂CO₃ | Chloroform, Ethanol | Reflux | Multiple steps | 74% (for parent 3-pyrroline) | [3] |
Note: Specific yield for this compound via direct cyclization of 1,4-dichloro-2-butene with aniline is not explicitly stated in the general procedures but is a viable synthetic route.
Experimental Protocols
Protocol 1: Synthesis of this compound via Paal-Knorr Type Reaction (Conceptual Protocol)
This protocol is adapted from the synthesis of related N-aryl pyrroles and provides a general guideline.
Materials:
-
Acetonylacetone (1,4-hexanedione)
-
Aniline
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetonylacetone (1 equivalent) and aniline (1 equivalent) in glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, which will likely be 2,5-dimethyl-1-phenyl-1H-pyrrole, can be purified by column chromatography on silica gel. To obtain the target this compound, a subsequent reduction step would be necessary.
Protocol 2: Synthesis of this compound from cis-1,4-Dichloro-2-butene
This protocol is based on the general procedure for the synthesis of N-alkyl-3-pyrrolines.[4]
Materials:
-
cis-1,4-Dichloro-2-butene
-
Aniline
-
Sodium carbonate
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (2.1 equivalents) in ethanol.
-
Add sodium carbonate (1.1 equivalents) to the solution.
-
To this stirred suspension, add a solution of cis-1,4-dichloro-2-butene (1 equivalent) in ethanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Take up the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Paal-Knorr Synthesis Pathway
Caption: Paal-Knorr synthesis of this compound.
Cyclization of 1,4-Dihalobutene Workflow
Caption: Experimental workflow for the synthesis from 1,4-dihalobutene.
References
Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The Paal-Knorr synthesis, a classic reaction in organic chemistry, remains a cornerstone for the construction of the pyrrole ring, a prevalent scaffold in pharmaceuticals, natural products, and functional materials.[1][2][3] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to afford substituted pyrroles.[4][5] Its enduring popularity stems from its operational simplicity, generally good yields, and the accessibility of starting materials.[2]
These application notes provide a comprehensive overview of the Paal-Knorr synthesis of substituted pyrroles, including detailed experimental protocols, quantitative data for various reaction conditions, and visual representations of the underlying mechanisms and workflows.
Reaction Mechanism and Workflow
The mechanism of the Paal-Knorr pyrrole synthesis proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound.[1] Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group forms a five-membered ring intermediate. Dehydration of this intermediate then leads to the aromatic pyrrole ring.[1][5] The ring-closing step is often the rate-determining step of the reaction.[5]
A generalized workflow for the Paal-Knorr synthesis is depicted below. The process begins with the selection of the appropriate 1,4-dicarbonyl compound and primary amine, followed by the reaction under suitable catalytic and solvent conditions, and concludes with product isolation and purification.
Caption: General experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.
The reaction mechanism can be visualized as a series of discrete chemical transformations, highlighting the key intermediates.
Caption: Simplified signaling pathway of the Paal-Knorr pyrrole synthesis mechanism.
Quantitative Data Summary
The efficiency of the Paal-Knorr synthesis is influenced by various factors including the nature of the substrates, the choice of catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from various studies, providing a comparative overview of different synthetic approaches.
Table 1: Conventional Heating Methods
| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | HCl | Methanol | Reflux | 15 min | ~52 | |
| 2,5-Hexanedione | Aniline | Fe³⁺-montmorillonite | - | Room Temp. | 3 h | 95 | |
| 2,5-Hexanedione | Aniline | Silica Sulfuric Acid | - | Room Temp. | 3 min | 98 | |
| Acetonylacetone | 4-Toluidine | CATAPAL 200 Alumina | - | 60 | 45 min | 96 | |
| Acetonylacetone | Benzylamine | CATAPAL 200 Alumina | - | 60 | 45 min | 97 | |
| 2,5-Dimethoxytetrahydrofuran | Aniline | Iron(III) chloride | Water | Room Temp. | - | High |
Table 2: Microwave-Assisted Synthesis
| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst/Additive | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Substituted 1,4-diketones | Various amines | Acetic acid | Ethanol | 80 | - | - | |
| Substituted 1,4-diketones | Various amines | Acetic acid | - | 120-150 | 2-10 | 65-89 | |
| 2,5-Hexanedione | Aniline | Salicylic acid | - | - | 0.25 | 92 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific substituted pyrroles via the Paal-Knorr reaction.
Protocol 1: Microscale Synthesis of 2,5-Dimethyl-1-phenylpyrrole
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) mixture for recrystallization
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
-
Dry the crystals and determine the yield. (Approximate expected yield: 178 mg, 52%).
Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-Carboxamide Derivative
Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.
Materials:
-
Substituted 1,4-diketone (0.0374 mmol)
-
Primary amine (3 equivalents)
-
Glacial Acetic Acid (40 µL)
-
Ethanol (400 µL)
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
-
Thin-layer chromatography (TLC) supplies
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Column chromatography supplies
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.
Applications in Drug Development and Research
The pyrrole moiety is a key structural component in a vast array of biologically active molecules, making the Paal-Knorr synthesis a valuable tool for drug discovery and development.[3] Its applications include the synthesis of:
-
Atorvastatin: The blockbuster drug Lipitor®, used to lower cholesterol, contains a central pyrrole ring that is often constructed using a Paal-Knorr or related synthesis.
-
Marineosin A: This marine natural product with potent antimicrobial activity was synthesized with the Paal-Knorr reaction as a key step.[6]
-
Novel Therapeutic Agents: The versatility of the Paal-Knorr synthesis allows for the creation of diverse libraries of substituted pyrroles for screening against various biological targets, aiding in the discovery of new lead compounds for a range of diseases.
The development of greener and more efficient modifications, such as the use of water as a solvent, heterogeneous catalysts, and microwave assistance, has further enhanced the utility of the Paal-Knorr synthesis in modern organic and medicinal chemistry.[2] These advancements address the need for sustainable synthetic methods in the pharmaceutical industry and academic research.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson’s Disease [mdpi.com]
Catalyst-Free Synthesis of 2,5-Dihydro-1H-Pyrrole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalyst-free synthesis of 2,5-dihydro-1H-pyrrole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The methodologies presented herein are based on green chemistry principles, offering an efficient and environmentally benign approach to these valuable scaffolds.
Introduction
The 2,5-dihydro-1H-pyrrole core is a privileged scaffold found in numerous biologically active compounds. Traditional synthetic routes often rely on metal catalysts and harsh reaction conditions. This application note details a catalyst-free and solvent-free approach, offering advantages in terms of simplicity, cost-effectiveness, and reduced environmental impact. The primary method described is a one-pot condensation reaction between ethyl pyruvate and various aniline derivatives.
Applications
2,5-Dihydro-1H-pyrrole derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. Their applications include, but are not limited to:
-
Anticancer agents
-
Antiviral compounds
-
Enzyme inhibitors
-
Building blocks for more complex heterocyclic systems
Data Presentation
The catalyst-free synthesis has been successfully applied to a variety of aniline derivatives, affording the corresponding 2,5-dihydro-1H-pyrrole-2-carboxylates in good to excellent yields. The following table summarizes the reaction outcomes for a selection of substrates under optimized conditions.
| Entry | Aniline Derivative (R) | Product | Reaction Time (h) | Yield (%) |
| 1 | H | Ethyl 5-methyl-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate | 2.5 | 92 |
| 2 | 4-Methyl | Ethyl 5-methyl-1-(p-tolyl)-2,5-dihydro-1H-pyrrole-2-carboxylate | 2 | 95 |
| 3 | 4-Methoxy | Ethyl 1-(4-methoxyphenyl)-5-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate | 3 | 90 |
| 4 | 4-Chloro | Ethyl 1-(4-chlorophenyl)-5-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate | 3.5 | 88 |
| 5 | 4-Nitro | Ethyl 5-methyl-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-2-carboxylate | 4 | 85 |
| 6 | 3-Methyl | Ethyl 5-methyl-1-(m-tolyl)-2,5-dihydro-1H-pyrrole-2-carboxylate | 2.5 | 93 |
| 7 | 3-Methoxy | Ethyl 1-(3-methoxyphenyl)-5-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate | 3.5 | 89 |
| 8 | 2-Methyl | Ethyl 5-methyl-1-(o-tolyl)-2,5-dihydro-1H-pyrrole-2-carboxylate | 4 | 82 |
Experimental Protocols
General Protocol for the Catalyst-Free Synthesis of Ethyl 5-Methyl-1-aryl-2,5-dihydro-1H-pyrrole-2-carboxylates
This protocol describes a general procedure for the one-pot, solvent-free synthesis of 2,5-dihydro-1H-pyrrole derivatives from ethyl pyruvate and substituted anilines.
Materials:
-
Ethyl pyruvate (2.0 mmol)
-
Substituted aniline (2.0 mmol)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Ethanol (for recrystallization)
Procedure:
-
To a 10 mL round-bottom flask, add ethyl pyruvate (2.0 mmol, 1.0 eq.) and the desired substituted aniline (2.0 mmol, 1.0 eq.).
-
Place a magnetic stir bar in the flask.
-
Heat the reaction mixture to 80 °C with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours, see table above for specific examples), cool the reaction mixture to room temperature.
-
The resulting solid product is then purified by recrystallization from ethanol to afford the pure 2,5-dihydro-1H-pyrrole derivative.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Reaction Scheme and Proposed Mechanism
The synthesis proceeds through a proposed reaction pathway involving the formation of an imine intermediate, followed by tautomerization and subsequent cyclization.
Caption: Proposed reaction mechanism for the catalyst-free synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2,5-dihydro-1H-pyrrole derivatives.
Caption: General experimental workflow for the synthesis.
Conclusion
The described catalyst-free and solvent-free method provides a practical and sustainable route for the synthesis of 2,5-dihydro-1H-pyrrole derivatives. This approach is characterized by its operational simplicity, high atom economy, and the generation of high-purity products with good to excellent yields. These advantages make it an attractive methodology for both academic research and industrial applications in drug discovery and development.
Applications of 1-Phenyl-2,5-dihydro-1H-pyrrole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline, scaffold is a valuable heterocyclic motif in medicinal chemistry. Its unique structural features, combining aromatic and partially saturated cyclic amine moieties, provide a versatile platform for the design and synthesis of novel therapeutic agents. This document outlines the applications of this scaffold, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
Neuroprotective Applications
Derivatives of the this compound core have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases and ischemic events. These compounds are being investigated for their potential to mitigate neuronal damage and improve cognitive function.
Rationale for Neuroprotection
The neuroprotective effects of these compounds are often attributed to their antioxidant properties and their ability to modulate neuronal signaling pathways involved in cell survival and death. The phenyl group can be substituted to fine-tune the electronic and lipophilic properties of the molecule, influencing its ability to cross the blood-brain barrier and interact with specific biological targets. The pyrroline ring, as a bioisostere of other cyclic amines, can engage in crucial interactions with receptors and enzymes in the central nervous system.
Preclinical Evidence
While specific quantitative data for this compound itself is limited in publicly available literature, studies on closely related phenyl-substituted pyrrole and pyrrolidine derivatives provide strong rationale for their investigation. For instance, various pyrrole derivatives have demonstrated significant neuroprotective effects in in vitro models of oxidative stress.[1] Some pyrrole-containing compounds have been shown to protect neuronal cells from damage induced by neurotoxins.[1]
A workflow for the initial screening of novel this compound analogs for neuroprotective activity is outlined below.
Experimental Protocol: In Vitro Neuroprotection Assay
Objective: To assess the ability of this compound derivatives to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known antioxidant like N-acetylcysteine).
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the wells (final concentration, e.g., 100 µM) to induce oxidative stress. Do not add H₂O₂ to the control wells.
-
Incubation: Incubate the plate for another 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated, non-stressed cells). Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.
Dopamine Transporter (DAT) Modulation
The this compound scaffold is of significant interest in the development of ligands for the dopamine transporter (DAT). DAT is a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Dysregulation of DAT is implicated in several neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance abuse.
Rationale for DAT Inhibition
The structural similarity of the this compound core to known DAT inhibitors makes it an attractive starting point for the design of novel modulators. The phenyl group can mimic the aromatic interactions of endogenous ligands and other inhibitors, while the pyrroline nitrogen can act as a key hydrogen bond acceptor or a point for further functionalization to enhance binding affinity and selectivity.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives as DAT inhibitors is not extensively documented in public literature, general principles from related classes of compounds can be applied. Key areas for modification to explore the SAR include:
-
Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk, influencing binding affinity.
-
Substitution on the Pyrroline Ring: Modifications at the 2, 3, 4, and 5 positions can probe the binding pocket for additional interactions.
-
Bioisosteric Replacement: The pyrroline ring itself can be considered a bioisostere of other cyclic amines found in known DAT ligands.
The following diagram illustrates a general logical relationship for the design of DAT inhibitors based on the this compound scaffold.
Experimental Protocol: Dopamine Transporter Binding Assay
Objective: To determine the binding affinity of this compound derivatives to the dopamine transporter.
Materials:
-
Rat striatal tissue homogenates (as a source of DAT)
-
[³H]-WIN 35,428 (a radiolabeled DAT ligand)
-
Test compounds (this compound derivatives)
-
GBR 12909 (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Tissue Preparation: Prepare a crude synaptosomal membrane fraction from rat striatum.
-
Assay Setup: In test tubes, combine:
-
50 µL of test compound at various concentrations (or vehicle for total binding, or GBR 12909 for non-specific binding).
-
50 µL of [³H]-WIN 35,428 (to a final concentration of ~1-2 nM).
-
400 µL of rat striatal membrane preparation (containing ~50-100 µg of protein).
-
-
Incubation: Incubate the tubes at 4°C for 2 hours.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Washing: Wash the filters three times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Other Potential Therapeutic Applications
The versatility of the this compound scaffold extends to other therapeutic areas, including:
-
Anticancer Agents: Pyrrole derivatives have been widely explored for their anticancer properties. The this compound core could serve as a template for the development of new cytotoxic or cytostatic agents.[2][3]
-
Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Pyrrole-containing compounds have demonstrated anti-inflammatory activity, suggesting that this compound derivatives could be investigated as novel anti-inflammatory drugs.
-
Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The pyrrole nucleus is present in several natural and synthetic antimicrobial compounds, making the this compound scaffold a candidate for the development of new antibiotics and antifungals.
Further research is warranted to fully elucidate the medicinal chemistry potential of the this compound scaffold. The application notes and protocols provided herein serve as a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives for a range of therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of new 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives as antiprotozoal agents [iris.unilink.it]
- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenyl-2,5-dihydro-1H-pyrrole in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline, is a versatile heterocyclic building block in the synthesis of a wide array of bioactive molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and neuroprotective properties. The endocyclic double bond and the phenyl-substituted nitrogen atom of this compound offer multiple reaction sites for functionalization, making it an attractive starting material for generating molecular diversity in drug discovery programs.
These application notes provide an overview of the synthetic utility of this compound and its derivatives in the preparation of bioactive compounds. Detailed experimental protocols for key transformations, quantitative data for synthesized molecules, and visualizations of relevant biological pathways are presented to guide researchers in leveraging this scaffold for the development of novel therapeutic agents.
Key Synthetic Applications
This compound serves as a precursor for a variety of synthetic transformations, including:
-
1,3-Dipolar Cycloadditions: The double bond can act as a dipolarophile in reactions with azomethine ylides, nitrones, and other 1,3-dipoles to construct complex polycyclic systems.
-
C-H Functionalization: The allylic C-H bonds are amenable to functionalization, enabling the introduction of various substituents.
-
Electrophilic Additions: The electron-rich double bond can undergo addition reactions with various electrophiles.
-
Reduction and Oxidation: The pyrroline ring can be reduced to the corresponding pyrrolidine or oxidized to the pyrrole, providing access to different classes of compounds.
Application Example 1: Synthesis of Neuroprotective Agents via C-H Functionalization
A key application of dihydro-1H-pyrrole derivatives is in the asymmetric C-H functionalization to produce highly functionalized pyrrolidines, which are core structures in many neuroprotective agents. The synthesis of (-)-Dragocin D, a natural product with potential biological activity, showcases this approach using an N-Boc protected 2,5-dihydro-1H-pyrrole, a close analog of the title compound.
Experimental Protocol: Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole
This protocol is adapted from the synthesis of a key intermediate for (-)-Dragocin D.
Reaction Scheme:
Caption: General workflow for the rhodium-catalyzed C-H functionalization.
Materials:
-
N-Boc-2,5-dihydro-1H-pyrrole
-
Aryldiazoacetate (e.g., methyl 2-diazo-2-phenylacetate)
-
Dirhodium(II) tetrakis(N-phthaloyl-(S)-tert-leucinate) [Rh2(S-PTAD)4]
-
Dichloromethane (DCM), anhydrous
-
Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add Rh2(S-PTAD)4 (0.05 mol%).
-
Add anhydrous DCM to dissolve the catalyst.
-
Add N-Boc-2,5-dihydro-1H-pyrrole (1.0 equivalent).
-
In a separate flask, dissolve the aryldiazoacetate (1.1 equivalents) in anhydrous DCM.
-
Slowly add the aryldiazoacetate solution to the reaction mixture via a syringe pump over 4 hours.
-
Stir the reaction mixture at 40 °C.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized N-Boc-pyrrolidine.
Quantitative Data
| Entry | Aryldiazoacetate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Methyl 2-diazo-2-phenylacetate | 85 | >20:1 | 97 |
| 2 | Methyl 2-diazo-2-(4-methoxyphenyl)acetate | 87 | >20:1 | 96 |
| 3 | Methyl 2-diazo-2-(4-chlorophenyl)acetate | 82 | >20:1 | 98 |
Biological Context: Neuroprotection
Functionalized pyrrolidines are often investigated for their neuroprotective effects. For instance, they can act as inhibitors of monoamine oxidase B (MAO-B) or acetylcholinesterase (AChE), enzymes implicated in the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's disease.
Caption: Inhibition of neurodegenerative pathways by functionalized pyrrolidines.
Application Example 2: Synthesis of Antimicrobial Agents via 1,3-Dipolar Cycloaddition
This compound can be employed as a dipolarophile in 1,3-dipolar cycloaddition reactions to generate novel heterocyclic scaffolds with potential antimicrobial activity. This approach allows for the rapid construction of complex molecules with multiple stereocenters.
Experimental Protocol: 1,3-Dipolar Cycloaddition with Azomethine Ylides
This protocol describes a general procedure for the reaction of this compound with an in situ generated azomethine ylide.
Reaction Scheme:
Caption: Workflow for the 1,3-dipolar cycloaddition to form spiro-pyrrolidine-oxindoles.
Materials:
-
This compound
-
Isatin (or a substituted derivative)
-
Sarcosine (N-methylglycine)
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve isatin (1.0 equivalent) and sarcosine (1.2 equivalents) in methanol.
-
Add this compound (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired spiro-pyrrolidine-oxindole.
Quantitative Data for Analogous Antimicrobial Pyrrole Derivatives
| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Pyrrole-chalcones | Candida krusei | 3.12 - 12.5 |
| Iodo-dihydro-pyrrol-2-ones | Staphylococcus aureus | 1.56 - 6.25 |
| Iodo-dihydro-pyrrol-2-ones | Pseudomonas aeruginosa | 3.12 - 12.5 |
| Pyrrole-carboxamides | Mycobacterium tuberculosis | 0.7 |
Biological Context: Antimicrobial Mechanism of Action
Many antimicrobial agents derived from pyrrole scaffolds function by inhibiting essential bacterial enzymes or disrupting cell membrane integrity. For example, some pyrrole derivatives are known to inhibit bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme crucial for fatty acid biosynthesis.
Caption: Inhibition of bacterial fatty acid synthesis by a pyrrole derivative.
Conclusion
This compound and its closely related analogs are valuable scaffolds for the synthesis of diverse and complex bioactive molecules. The synthetic accessibility and the potential for various chemical transformations make this class of compounds highly attractive for applications in drug discovery and medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel therapeutic agents based on the dihydro-1H-pyrrole core. Further investigations into the structure-activity relationships of derivatives will undoubtedly lead to the discovery of new and potent bioactive compounds.
References
Application Notes and Protocols for the Purification of 1-Phenyl-2,5-dihydro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 1-Phenyl-2,5-dihydro-1H-pyrrole (also known as 1-phenyl-3-pyrroline), a crucial heterocyclic scaffold in medicinal chemistry and materials science. The following sections outline common purification techniques, including distillation, column chromatography, and recrystallization, with specific parameters derived from analogous compounds and general organic chemistry principles.
Introduction
This compound is a five-membered nitrogen-containing heterocycle with significant applications in the synthesis of bioactive molecules and functional materials. The purity of this compound is paramount for subsequent reactions and biological assays. This guide presents standardized procedures to achieve high purity of this compound from a crude reaction mixture.
General Purification Workflow
The purification strategy for this compound typically involves an initial workup to remove bulk impurities, followed by one or more chromatographic or crystallization steps to achieve the desired level of purity. A generalized workflow is depicted below.
Caption: General workflow for the purification of this compound.
Experimental Protocols
The selection of a specific purification protocol will depend on the nature of the impurities present in the crude product and the desired final purity.
Protocol 1: Purification by Vacuum Distillation
This method is suitable for thermally stable, liquid products. For compounds with similar structures, such as 2-phenyl-1-pyrroline, distillation under reduced pressure has been shown to be an effective purification technique.[1]
Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude this compound into the distillation flask.
-
Distillation: Gradually reduce the pressure and begin heating the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Analysis: Analyze the purity of the collected fraction using appropriate analytical techniques (e.g., GC-MS, NMR).
| Parameter | Value |
| Apparatus | Standard Vacuum Distillation Setup |
| Pressure | 1-3 mmHg |
| Boiling Point (estimated) | 75-85 °C (at 1-3 mmHg) |
| Expected Purity | >98% |
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For N-aryl substituted pyrrolidines, silica gel chromatography with a non-polar eluent is often effective.
Methodology:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Value |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Mobile Phase | Hexane or a mixture of Petroleum Ether and Ethyl Acetate |
| Eluent Gradient | Isocratic or gradient elution may be employed |
| Monitoring | TLC with UV visualization |
| Expected Purity | >99% |
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
| Parameter | Recommended Solvents/Systems |
| Single Solvents | Ethanol, Methanol, Isopropanol |
| Solvent Systems (Solvent/Anti-solvent) | Dichloromethane/Hexane, Ethyl Acetate/Hexane |
| Cooling Method | Slow cooling followed by ice bath |
| Expected Purity | >99% |
Data Summary
| Purification Method | Key Parameters | Expected Purity |
| Vacuum Distillation | Pressure: 1-3 mmHg; Boiling Point: ~75-85 °C | >98% |
| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane or PE/EtOAc | >99% |
| Recrystallization | Solvent: Ethanol, Methanol, or DCM/Hexane | >99% |
Safety Precautions
Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Note: Quantitative Analysis of 1-Phenyl-2,5-dihydro-1H-pyrrole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-2,5-dihydro-1H-pyrrole, also known as 1-phenyl-3-pyrroline, is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate and reliable quantification of this compound is crucial for various applications, including pharmacokinetic studies, quality control of synthetic products, and metabolic stability assays. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques
Two primary analytical techniques are presented for the quantification of this compound:
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This method is suitable for routine analysis and offers good sensitivity and reproducibility.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides higher specificity and sensitivity, making it ideal for complex matrices and trace-level quantification.
The following sections provide a comparative summary of the quantitative performance of these methods, followed by detailed experimental protocols.
Data Presentation
The quantitative data for the HPLC-UV and GC-MS methods are summarized in the table below for easy comparison. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV Method | GC-MS Method |
| Limit of Detection (LOD) | 15 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 5 ng/mL |
| Linearity Range | 50 - 5000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
Experimental Protocols
RP-HPLC-UV Method
This protocol outlines the procedure for the quantification of this compound using an RP-HPLC system with a UV detector.
a. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (0.1%)
-
Methanol (HPLC grade) for sample preparation
b. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
c. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
d. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the linearity range (e.g., 50, 100, 500, 1000, 2500, 5000 ng/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
e. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve.
GC-MS Method
This protocol provides a highly sensitive and specific method for the quantification of this compound using GC-MS.
a. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., 1-Phenylpyrrole)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
b. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
c. GC-MS Conditions
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z 145 (M+)
-
Qualifier Ions: m/z 117, 77
-
d. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using ethyl acetate as the solvent.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 5 to 1000 ng/mL. Spike each standard with the internal standard at a constant concentration (e.g., 100 ng/mL).
-
Sample Preparation:
-
To 1 mL of the sample, add the internal standard to a final concentration of 100 ng/mL.
-
Extract the analyte with 2 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and dry over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
e. Analysis and Quantification
-
Perform a blank run with ethyl acetate to ensure no system contamination.
-
Inject the calibration standards to construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Application Notes and Protocols: Derivatization of 1-Phenyl-2,5-dihydro-1H-pyrrole for Further Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 1-Phenyl-2,5-dihydro-1H-pyrrole, a versatile heterocyclic scaffold. The functionalization of this core structure is of significant interest in medicinal chemistry and materials science, offering a pathway to novel compounds with a wide range of biological activities and physicochemical properties. The protocols outlined below describe key synthetic transformations, including cycloaddition reactions, electrophilic additions, C-H functionalization, and oxidation/reduction reactions.
Cycloaddition Reactions: Building Molecular Complexity
Cycloaddition reactions are powerful tools for constructing complex polycyclic systems from relatively simple precursors. For this compound, the endocyclic double bond can participate as a dienophile in [4+2] cycloadditions or as a dipolarophile in [3+2] cycloadditions, leading to a diverse array of fused and bridged heterocyclic structures. These scaffolds are prevalent in numerous biologically active natural products and synthetic drugs.
[4+2] Diels-Alder Cycloaddition with Benzynes
The reaction of N-aryl pyrroles with in situ generated benzynes provides access to bridged-ring amines.[1][2] This strategy can be adapted for this compound to generate novel polycyclic amines, which can be further functionalized. The aryne precursor is typically a diaryliodonium salt.[3]
Experimental Protocol: Diels-Alder Reaction with a Benzyne Precursor
-
To a solution of this compound (1.0 mmol) in toluene (10 mL), add the phenyl(mesityl)iodonium tosylate (1.2 mmol).
-
Cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) (1.5 mmol) in toluene as the base.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Diels-Alder adduct.
Quantitative Data:
| Entry | Benzyne Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenyl(mesityl)iodonium tosylate | LiHMDS | Toluene | RT | 23-96 | [1][2] |
| 2 | Phenyl(mesityl)iodonium tosylate | LiHMDS | THF | RT | ~20 | [2] |
*Yields reported for the reaction of 1-phenylpyrrole, which serves as a model for the reactivity of the N-phenyl substituted pyrrole system.
Reaction Workflow:
Caption: Diels-Alder cycloaddition of this compound.
Electrophilic Addition to the Alkene
The double bond in this compound is susceptible to electrophilic attack. This allows for the introduction of a variety of functional groups across the C3 and C4 positions, leading to functionalized pyrrolidines.
Hydrobromination
The addition of hydrogen bromide (HBr) across the double bond is a classic example of an electrophilic addition reaction. The reaction proceeds via a carbocation intermediate, and the regioselectivity can be influenced by the stability of this intermediate.
Experimental Protocol: Electrophilic Addition of HBr
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting brominated pyrrolidine derivative by column chromatography.
Reaction Workflow:
Caption: Electrophilic addition of HBr to this compound.
Asymmetric C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical method for derivatization. Dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates can achieve highly enantioselective and diastereoselective C-H functionalization at the C2 position of N-protected 2,5-dihydro-1H-pyrroles.[4] While the direct C-H functionalization of this compound is not explicitly detailed, the methodology developed for the N-Boc protected analogue provides a strong foundation.
Experimental Protocol: Asymmetric C-H Functionalization
-
To a solution of N-Boc-2,5-dihydro-1H-pyrrole (0.5 mmol) in a suitable solvent like dichloromethane (5 mL), add the aryldiazoacetate (0.6 mmol).
-
Add the chiral dirhodium catalyst, such as Rh₂(S-PTAD)₄ (0.05 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C-H functionalized product.
Quantitative Data for N-Boc-2,5-dihydro-1H-pyrrole: [4]
| Entry | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Rh₂(S-PTAD)₄ | up to 87 | >20:1 | 97 |
| 2 | Rh₂(R-PTAD)₄ | up to 87 | >20:1 | 97 |
Logical Relationship Diagram:
Caption: C-H functionalization of an N-protected 2,5-dihydro-1H-pyrrole.
Oxidation and Reduction Reactions
Modification of the oxidation state of the pyrroline ring can lead to different classes of compounds. Oxidation can lead to the corresponding pyrrole or pyrrolinone derivatives, while reduction affords the saturated pyrrolidine ring.
Oxidation to 1-Phenyl-1H-pyrrole
Aromatization of the 2,5-dihydro-1H-pyrrole ring can be achieved using various oxidizing agents. This restores the aromatic pyrrole core, which can then undergo electrophilic substitution reactions.
Experimental Protocol: Aromatization to 1-Phenyl-1H-pyrrole
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as toluene or dichloromethane (10 mL).
-
Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) or manganese dioxide (MnO₂) (5.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the solid oxidant (if applicable) and wash with the solvent.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-Phenyl-1H-pyrrole by column chromatography or distillation.
Reduction to 1-Phenylpyrrolidine
Catalytic hydrogenation is a common method for the reduction of the double bond in the pyrroline ring to yield the corresponding saturated pyrrolidine.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve this compound (1.0 mmol) in a solvent such as ethanol or ethyl acetate (10 mL).
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol% by weight).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (H₂).
-
Stir the reaction under a hydrogen atmosphere (balloon pressure or higher) at room temperature until the starting material is consumed (as monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 1-Phenylpyrrolidine product.
Reaction Transformation Diagram:
Caption: Oxidation and reduction of this compound.
Applications in Drug Development
Derivatives of the pyrrole and pyrrolidine core are known to exhibit a wide range of biological activities. For instance, substituted pyrroles have shown potential as antibacterial, antifungal, and anticancer agents.[5][6][7] Pyrrole-2,5-dione derivatives have been investigated as cholesterol absorption inhibitors, which can suppress the formation of foam cells and inflammatory responses associated with atherosclerosis.[8] The ability to functionalize the this compound scaffold through the reactions described above opens up avenues for the synthesis of new chemical entities with potentially improved therapeutic properties. Researchers in drug development can utilize these protocols to generate compound libraries for screening against various biological targets.
References
- 1. BJOC - Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts [beilstein-journals.org]
- 2. Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Solvent Effects on the Synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole and Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-2,5-dihydro-1H-pyrrole and its derivatives are important heterocyclic scaffolds in medicinal chemistry and materials science. A primary and versatile method for synthesizing the N-aryl pyrrole core is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1] The synthesis of this compound itself would proceed from the reaction of succinaldehyde with aniline. However, as a well-documented model system, the reaction between 2,5-hexanedione and aniline to form 2,5-dimethyl-1-phenyl-1H-pyrrole provides excellent insights into the solvent effects applicable to this class of reactions.[2] The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and the overall environmental impact of the synthesis.[3] This document outlines various protocols for this synthesis, focusing on the comparative effects of different solvent systems, including conventional organic solvents, green solvents like water, and solvent-free conditions.
The general mechanism involves the nucleophilic attack of the amine on the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by a cyclization and subsequent dehydration to yield the final pyrrole product.[1]
General Reaction Scheme (Model Reaction)

Figure 1. Paal-Knorr condensation of 2,5-hexanedione with aniline to form 2,5-dimethyl-1-phenyl-1H-pyrrole.
Data Presentation: Solvent Effects on Yield and Reaction Time
The selection of a solvent system has a pronounced impact on the efficiency of the Paal-Knorr synthesis of N-phenyl pyrroles. The following table summarizes quantitative data from studies on the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole, illustrating how different conditions affect the reaction outcome.
| Entry | Solvent/Condition | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Water | None | 100 (Reflux) | 2 h | 95 | [2] |
| 2 | Acetic Acid | None | 118 (Reflux) | 30 min | 92 | [2] |
| 3 | Toluene | Pd(OCOCF₃)₂ | 100 | 12 h | 85 | [4] |
| 4 | Methanol | [HMIM]HSO₄ | 65 (Reflux) | 1.5 h | 96 | [5] |
| 5 | Ionic Liquid ([bmim]HSO₄) | Self-catalyzed | 80 | 3 h | 97 | [6] |
| 6 | Solvent-Free | None | Room Temp | 24 h | 98 | [7] |
| 7 | Solvent-Free | Cellulose Sulfuric Acid | Room Temp | 5 min | 98 | [8] |
| 8 | Solvent-Free (Microwave) | Iodine (5 mol%) | 120 | 2.5 min | 94 | N/A* |
*Data synthesized from similar iodine-catalyzed microwave reactions.
Discussion of Solvent Effects
The data clearly indicates that the Paal-Knorr synthesis of N-phenyl pyrroles can be successfully conducted under a variety of conditions.
-
Green Solvents: Water proves to be an excellent, environmentally benign solvent, providing a high yield (95%) upon reflux.[2] Its use aligns with the principles of green chemistry, being non-toxic and inexpensive.[9]
-
Acidic Solvents: Acetic acid acts as both a solvent and a catalyst, significantly accelerating the reaction to complete within 30 minutes with a high yield (92%).[2][10] However, its corrosive nature and the need for neutralization during workup are drawbacks.
-
Ionic Liquids: Ionic liquids like [bmim]HSO₄ and [HMIM]HSO₄ serve as both the reaction medium and catalyst, leading to excellent yields (96-97%) under mild conditions.[5][6] These solvents are often recyclable but can be expensive.[11]
-
Solvent-Free (Neat) Conditions: Eliminating the solvent entirely represents the greenest approach.[3][8] The reaction can proceed at room temperature, albeit over a longer period (24 hours), to give an outstanding yield (98%).[7] The use of a solid acid catalyst like cellulose sulfuric acid can dramatically reduce the reaction time to just 5 minutes while maintaining a high yield.[8] Microwave-assisted solvent-free reactions also offer a rapid and high-yielding alternative.[12]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound and its analogs via the Paal-Knorr reaction.
Detailed Experimental Protocols
The following protocols are based on the synthesis of the model compound 2,5-dimethyl-1-phenyl-1H-pyrrole. These can be adapted for this compound by substituting 2,5-hexanedione with an equivalent molar amount of succinaldehyde or its stable precursor, 2,5-dimethoxytetrahydrofuran.
Protocol A: Synthesis in Water (Green Chemistry Approach)
Materials:
-
2,5-Hexanedione (1.14 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Deionized Water (50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ethyl acetate
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottom flask, add 2,5-hexanedione (10 mmol), aniline (10 mmol), and deionized water (50 mL).
-
Attach a reflux condenser and heat the mixture to reflux (100 °C) with vigorous stirring.
-
Maintain reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol B: Synthesis in Acetic Acid (Rapid Synthesis)
Materials:
-
2,5-Hexanedione (1.14 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2,5-hexanedione (10 mmol) and aniline (10 mmol) in glacial acetic acid (20 mL).
-
Heat the mixture to reflux (~118 °C) with stirring for 30 minutes.
-
Cool the reaction to room temperature and pour it carefully into an ice-cold saturated NaHCO₃ solution to neutralize the acetic acid.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude product.
Protocol C: Solvent-Free Synthesis at Room Temperature
Materials:
-
2,5-Hexanedione (1.14 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Small vial or flask
-
Magnetic stirrer
Procedure:
-
In a small vial, combine 2,5-hexanedione (10 mmol) and aniline (10 mmol).
-
Stir the mixture at room temperature. The reaction is typically complete within 24 hours.[7]
-
The resulting product is often of high purity and may solidify upon completion.
-
If further purification is needed, the product can be recrystallized from a suitable solvent (e.g., ethanol/water) or purified by column chromatography.
Conclusion
The synthesis of this compound and its analogs via the Paal-Knorr reaction is highly adaptable to various solvent systems. For laboratories focused on green chemistry, synthesis in water or under solvent-free conditions offers high yields with minimal environmental impact.[8][9] When reaction speed is paramount, using acetic acid as a catalytic solvent provides a rapid route to the product.[2] Ionic liquids also present an efficient, albeit more costly, alternative with simple workup procedures.[6] The choice of solvent should be guided by the specific requirements of the synthesis, balancing factors such as yield, reaction time, cost, and environmental considerations.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-DIMETHYL-1-PHENYLPYRROLE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound (in this case, succinaldehyde or a derivative) with a primary amine (aniline).[1][2] The reaction is typically catalyzed by a weak acid and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the dihydro-pyrrole ring.[3]
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors, including harsh reaction conditions that may degrade sensitive molecules, the formation of side products, or an incomplete reaction.[4][5] The choice of catalyst and solvent, reaction temperature, and time are all critical parameters that must be optimized. For instance, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts over the desired pyrrole.[2]
Q3: What are the typical side products, and how can they be minimized?
A3: A common side product in Paal-Knorr synthesis is the corresponding furan, which forms under strongly acidic conditions.[2][5] Additionally, incomplete dehydration can leave hydroxylated intermediates in the reaction mixture. Minimizing these side products involves careful control of the reaction's pH, often by using a weak acid like acetic acid, and ensuring the reaction goes to completion through monitoring by Thin Layer Chromatography (TLC).
Q4: How critical is the choice of catalyst and solvent?
A4: The choice of catalyst and solvent is highly critical. While classic methods use Brønsted acids like acetic or p-toluenesulfonic acid, modern approaches have employed heterogeneous catalysts such as silica sulfuric acid or aluminas to simplify workup and improve yields.[5][6] Solvent-free conditions have also proven effective, offering a greener alternative that can reduce reaction times.[4] The optimal system depends on the specific substrates and their sensitivities.
Q5: What is the recommended method for purifying the final product?
A5: Purification is typically achieved through standard laboratory techniques. The general workup involves extracting the product with an organic solvent, such as ethyl acetate, followed by separation of the catalyst via filtration or centrifugation.[6] Final purification is most commonly accomplished using flash column chromatography on silica gel to isolate the target compound from any unreacted starting materials or side products.[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incorrect Acidity (pH) | The Paal-Knorr reaction is sensitive to pH. If conditions are too acidic (pH < 3), the synthesis may favor the formation of furan byproducts. Solution: Use a weak acid catalyst like acetic acid or conduct the reaction under neutral conditions. Monitor the pH if possible.[2][5] |
| Ineffective Catalyst | The chosen catalyst may not be active enough or may be poisoned. Some reactions benefit from specific Lewis or Brønsted acids. Solution: Screen different catalysts. Heterogeneous catalysts like silica-supported sulfuric acid or CATAPAL 200 alumina have shown high efficiency and reusability.[5][6] |
| Sub-optimal Temperature | The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low may result in a slow or stalled reaction, while excessive heat can cause decomposition. Solution: Perform small-scale trials at various temperatures (e.g., room temperature, 60 °C, 80 °C) and monitor progress by TLC to find the optimal condition.[4][6] |
| Poor Quality Reagents | Aniline and the dicarbonyl compound can degrade over time. Solution: Use freshly distilled aniline and ensure the purity of the 1,4-dicarbonyl starting material. |
Problem 2: Significant Furan Byproduct Formation
| Possible Cause | Troubleshooting Steps |
| Excessively Acidic Conditions | Protic or Lewis acids that are too strong will catalyze the cyclization and dehydration of the 1,4-dicarbonyl to form a furan before it can react with the amine. Solution: Switch to a milder acid catalyst (e.g., acetic acid). If using a strong acid, use only a catalytic amount. Running the reaction in water without any added catalyst has also been reported to be effective.[2][7] |
Problem 3: Product Decomposition During Workup or Purification
| Possible Cause | Troubleshooting Steps |
| Product Instability | The pyrrole ring, while aromatic, can be sensitive to strong acids or prolonged heating, leading to decomposition or polymerization.[4] Solution: Neutralize any acid catalyst during the workup with a mild base (e.g., saturated sodium bicarbonate solution). Use gentle heating when removing solvent under reduced pressure. |
| Harsh Chromatographic Conditions | Silica gel is slightly acidic and can sometimes degrade sensitive compounds during column chromatography. Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine (e.g., 1% triethylamine in the eluent). |
Experimental Protocols
General Protocol for Paal-Knorr Synthesis of N-Substituted Pyrroles
This protocol is a generalized procedure based on common literature methods for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole, which can be adapted for this compound by using succinaldehyde as the starting material.
Materials:
-
1,4-dicarbonyl compound (e.g., 2,5-hexanedione or succinaldehyde) (1 mmol)
-
Primary amine (e.g., aniline) (1 mmol)
-
Catalyst (e.g., 40 mg of CATAPAL 200, or a catalytic amount of acetic acid)[6]
-
Solvent (optional, e.g., ethyl acetate, or solvent-free)
-
Ethyl acetate and n-hexane for extraction and chromatography
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the 1,4-dicarbonyl compound (1 mmol), the primary amine (1 mmol), and the catalyst.
-
If running the reaction neat, begin stirring and heat the mixture to the desired temperature (e.g., 60 °C).[6]
-
Monitor the reaction's progress using TLC with a suitable eluent (e.g., n-hexane/ethyl acetate mixture).
-
Once the reaction is complete (typically 30-60 minutes), cool the mixture to room temperature.
-
Dilute the crude mixture with ethyl acetate (10 mL).
-
If a solid catalyst was used, separate it by filtration or centrifugation.[6]
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an n-hexane/ethyl acetate gradient to yield the pure N-substituted pyrrole.
Data Presentation
Table 1: Comparison of Catalytic Systems for Paal-Knorr Pyrrole Synthesis
| Catalyst | Amine Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| CATAPAL 200 | Aniline | Solvent-free | 60 | 45 min | 97 | [6] |
| ZnO | 1-phenyl-1H-pyrrole | Solvent-free | 110-115 | 60 min | Moderate | [4] |
| Zn | 1-phenyl-1H-pyrrole | Solvent-free | 110-115 | 60 min | 16 | [4] |
| None | Aniline | Water | Reflux | 2 h | 92 | [7][8] |
| Silica Sulfuric Acid | Aniline | Solvent-free | Room Temp. | 3 min | 98 | [5] |
| [bmim]HSO₄ | Aniline | [bmim]HSO₄ | 100 | 3 h | 96 | [9] |
*Note: This reaction is a sulfonylation, not a pyrrole synthesis, but illustrates conditions used for modifying a pre-formed phenyl-pyrrole.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis challenges.
Paal-Knorr Pyrrole Synthesis Mechanism
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. znaturforsch.com [znaturforsch.com]
"optimizing reaction conditions for 1-Phenyl-2,5-dihydro-1H-pyrrole synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound and related derivatives?
A1: The most prevalent method for synthesizing N-substituted pyrroles, including this compound, is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline.[1][2][3] Green chemistry approaches using water as a solvent or solvent-free conditions have also been explored to improve the environmental friendliness of the synthesis.[1][4]
Q2: What are the key reaction parameters to control for optimizing the yield and purity of this compound?
A2: Several factors significantly influence the outcome of the Paal-Knorr synthesis. These include:
-
Catalyst: While the reaction can proceed without a catalyst, acidic catalysts are often employed to enhance the reaction rate.[1] Various catalysts have been reported, including graphene oxide, ionic liquids, and metal salts.[1][2]
-
Solvent: The choice of solvent can impact reaction time and yield. Solvents ranging from water to organic solvents like ethanol and methanol have been used.[1][5] Solvent-free conditions have also been shown to be effective.[4]
-
Temperature: The reaction temperature is a critical parameter. While some methods are performed at room temperature, others require heating to reflux to achieve optimal results.[2][6]
-
Reactant Molar Ratio: The stoichiometry of the 1,4-dicarbonyl compound and aniline should be carefully controlled to maximize product formation and minimize side reactions.
Q3: How can I purify the final this compound product?
A3: Purification of the crude product is typically achieved through column chromatography on silica gel.[7][8] The choice of eluent system will depend on the specific impurities present. Recrystallization can also be an effective method for obtaining a highly pure product.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Add a suitable catalyst (e.g., a mild acid). |
| Decomposition of starting materials or product | - Use milder reaction conditions (lower temperature). - Ensure the use of purified reagents and dry solvents. | |
| Incorrect stoichiometry | - Verify the molar ratios of the reactants. | |
| Presence of Multiple Impurities in the Crude Product | Side reactions | - Optimize the reaction temperature to minimize byproduct formation. - Consider using a different catalyst or solvent system.[1] |
| Impure starting materials | - Purify the 1,4-dicarbonyl compound and aniline before use. | |
| Difficulty in Isolating the Product | Product is an oil or low-melting solid | - After column chromatography, concentrate the fractions carefully under reduced pressure. - Attempt to induce crystallization by scratching the flask or adding a seed crystal. |
| Product is water-soluble | - If water is used as a solvent, extract the product with a suitable organic solvent. |
Experimental Protocols
General Protocol for Paal-Knorr Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Paal-Knorr synthesis. Optimization may be required for specific substrates and scales.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl precursor (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or water).
-
Addition of Amine: Add aniline (1.0 - 1.2 eq.) to the solution.
-
Catalyst Addition (Optional): If a catalyst is used, add it to the reaction mixture (e.g., a catalytic amount of a Lewis or Brønsted acid).
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude residue can be dissolved in an organic solvent and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alliedacademies.org [alliedacademies.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole. The content is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Troubleshooting Guide
This section is designed to help you navigate common challenges in the synthesis of this compound, which is typically achieved through the Paal-Knorr condensation of succinaldehyde and aniline.
Problem 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
-
Incorrect pH of the Reaction Mixture: The Paal-Knorr synthesis of pyrroles is highly sensitive to pH. If the reaction medium is too acidic (pH < 3), the formation of furan as a major byproduct is favored over the desired pyrrole.[1][2]
-
Solution: It is crucial to maintain a weakly acidic to neutral environment. The use of a mild acid catalyst, such as acetic acid, can effectively promote the reaction without leading to significant furan formation.[1]
-
-
Polymerization of Succinaldehyde: Succinaldehyde has a tendency to polymerize in aqueous acidic conditions, which reduces the concentration of the starting material available for the cyclization reaction.
-
Solution: To mitigate polymerization, you can minimize the water content in your reaction. Consider using a non-aqueous solvent. It is also advisable to add the aniline to the reaction mixture before introducing the acid catalyst, allowing the initial condensation between the amine and the carbonyl to compete with the polymerization process.
-
-
Suboptimal Reaction Conditions: The reaction may not be reaching completion due to inadequate temperature or an insufficient reaction time.
-
Solution: Gently heating the reaction mixture can improve the reaction rate. For similar Paal-Knorr syntheses, refluxing for a brief period, such as 15 minutes, has proven to be effective.[3] It is recommended to monitor the progress of the reaction using a suitable analytical technique like Thin Layer Chromatography (TLC) to ascertain the optimal reaction duration.
-
Problem 2: Significant Impurities Detected in the Final Product
Common Impurities and Recommended Purification Strategies:
-
Furan Contamination: As previously noted, furan can be a substantial byproduct under strongly acidic conditions.
-
Detection: Furan is a volatile, colorless liquid that can be identified using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purification:
-
The most effective method to prevent furan formation is by carefully controlling the pH to maintain a weakly acidic environment during the synthesis.
-
If furan is present in the product, it may be removed by distillation due to its low boiling point (31 °C). However, caution should be exercised as the desired product may be thermally sensitive.
-
-
-
Presence of Unreacted Aniline: Excess or unreacted aniline may persist in the crude product mixture.
-
Detection: The presence of aniline can be confirmed by TLC or GC-MS analysis.
-
Purification: Aniline is a basic compound and can be efficiently removed by washing the organic extract with a dilute acid solution, for instance, 0.5 M HCl.[3] This process converts aniline into its water-soluble anilinium salt, which will partition into the aqueous phase.
-
-
Polymeric Byproducts: The polymerization of succinaldehyde can result in the formation of insoluble or high-molecular-weight impurities.
-
Detection: These impurities may manifest as an insoluble residue in the reaction flask or as baseline material on a TLC plate.
-
Purification:
-
Insoluble polymeric materials can be easily removed by filtering the reaction mixture.
-
For soluble polymeric byproducts, column chromatography is an effective purification technique to isolate the desired this compound.
-
-
Problem 3: The Reaction is Sluggish or Fails to Initiate
Possible Causes and Corresponding Solutions:
-
Low Reactivity of Starting Materials: While succinaldehyde and aniline are generally reactive, the use of low-quality reagents or certain derivatives might result in diminished reactivity.
-
Solution:
-
Always ensure the purity and quality of your starting materials.
-
If the reaction is still slow, consider employing a more activating catalyst. While strong acids should be avoided, a variety of Lewis acids and solid acid catalysts have been demonstrated to be effective in promoting Paal-Knorr reactions.[4]
-
-
-
Inadequate Mixing: Insufficient agitation of the reaction mixture can lead to the formation of localized concentration gradients, thereby slowing down the reaction rate.
-
Solution: Ensure that the reaction mixture is being stirred efficiently throughout the duration of the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for the synthesis of this compound?
A1: The optimal pH for this reaction is in the weakly acidic to neutral range. It is critical to avoid strongly acidic conditions (pH < 3) as this will promote the formation of furan as a major side product.[1][2] The addition of a weak acid, such as acetic acid, is a common and effective way to catalyze the reaction.[1]
Q2: What are the primary side reactions I should be concerned about?
A2: The two main side reactions of concern are the acid-catalyzed dehydration of succinaldehyde to form furan, and the polymerization of succinaldehyde, which is particularly prevalent in aqueous acidic environments.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (aniline and succinaldehyde), you can visually track the consumption of the reactants and the formation of the desired product.
Q4: Which solvent is most suitable for this synthesis?
A4: While this reaction can be conducted under solvent-free conditions, alcohols such as methanol are frequently employed as solvents.[3][5] Water can also be used as a "green" solvent, but it is imperative to carefully control the pH to prevent the polymerization of succinaldehyde.[5]
Q5: What is a reliable method for purifying the final product?
A5: A standard purification procedure for this compound typically involves the following steps:
-
Quenching the reaction with a dilute acid solution (e.g., 0.5 M HCl) to remove any unreacted aniline by converting it to its water-soluble salt.[3]
-
Collecting the precipitated crude product via vacuum filtration.[3]
-
Recrystallizing the crude solid from an appropriate solvent system, such as a mixture of methanol and water, to obtain the purified product.[3]
-
If further purification is required to remove other organic impurities, column chromatography can be employed.
Data Presentation
Table 1: Qualitative Impact of Reaction Conditions on Product and Side Product Formation
| Parameter | Condition | Expected Effect on this compound Yield | Potential Side Products | Reference(s) |
| pH | Weakly Acidic (e.g., with acetic acid) | Favorable | Minimal Furan | [1] |
| Strongly Acidic (pH < 3) | Decreased | Furan (major) | [1][2] | |
| Solvent | Non-aqueous (e.g., Methanol) | Generally Good | - | [3] |
| Aqueous | Can be effective, but carries a risk of polymerization | Polymeric byproducts from succinaldehyde | [5] | |
| Catalyst | Weak Acid (e.g., Acetic Acid) | Effective | - | [1] |
| Strong Acid (e.g., conc. HCl) | Potentially lower due to increased side reactions | Furan | [3] |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative example based on analogous Paal-Knorr syntheses and should be optimized for specific laboratory conditions.[3]
Materials:
-
Succinaldehyde (or a stable equivalent such as 2,5-dimethoxytetrahydrofuran)
-
Aniline
-
Methanol (or an alternative suitable solvent)
-
Glacial Acetic Acid (or another mild acid catalyst)
-
0.5 M Hydrochloric Acid solution
-
Methanol/Water mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine succinaldehyde (1 equivalent) and aniline (1 equivalent).
-
Add a minimal amount of a suitable solvent, for example, methanol.
-
Introduce a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Heat the reaction mixture to reflux for an appropriate duration (e.g., 15–30 minutes), while monitoring the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
To the cooled mixture, add a volume of 0.5 M HCl to precipitate the crude product and to dissolve any remaining unreacted aniline.[3]
-
Collect the resulting solid product by vacuum filtration.
-
Wash the collected solid with cold water.
-
To obtain the purified this compound, recrystallize the crude product from a suitable solvent system, such as a methanol/water mixture.[3]
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low product yield.
References
Technical Support Center: Improving the Yield of 1-Phenyl-2,5-dihydro-1H-pyrrole
This technical support resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole. It provides a comprehensive guide to troubleshooting common experimental issues and offers frequently asked questions to enhance synthetic outcomes, with a focus on the Paal-Knorr condensation method.
Frequently Asked Questions (FAQs)
What is the fundamental reaction for synthesizing this compound?
The predominant synthetic route is the Paal-Knorr synthesis. This reaction involves the acid-catalyzed condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, aniline. The mechanism proceeds through the formation of a hemiaminal intermediate, which then undergoes cyclization and subsequent dehydration to yield the desired pyrrole ring structure.[1]
What are the requisite starting materials for this synthesis?
The primary precursors for the Paal-Knorr synthesis of this compound are:
-
Succinaldehyde or a synthetic equivalent, such as 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to generate succinaldehyde.[2]
-
Aniline.
Which catalysts are effective for this transformation?
A range of catalysts can be employed to facilitate the Paal-Knorr synthesis of N-aryl pyrroles:
-
Brønsted acids: Protic acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA) are commonly used.[3]
-
Lewis acids: Iron(III) chloride (FeCl₃) has been demonstrated to be an effective catalyst.[2]
-
Solid acid catalysts: Materials such as montmorillonite clay and silica-supported sulfuric acid offer heterogeneous catalytic options.[4] The reaction can also proceed in the absence of a catalyst, particularly under elevated temperatures or with microwave assistance.[5]
What are the recommended solvent systems?
The choice of solvent can significantly impact the reaction kinetics and overall yield. Suitable solvents include:
-
Alcohols: Methanol and ethanol are frequently utilized.[3]
-
Aromatic hydrocarbons: Toluene and xylene are effective, especially for reactions requiring higher temperatures.
-
Water: As a green and sustainable solvent, water has been successfully employed.[6]
-
Solvent-free conditions: Reactions can be conducted without a solvent, often coupled with microwave irradiation or mechanochemical activation for enhanced reactivity.[5][7]
Troubleshooting Guide
Issue 1: Suboptimal or No Product Yield
| Possible Cause | Recommended Solutions |
| Ineffective or Insufficient Catalyst | Ensure the catalyst is of high purity and anhydrous if necessary. Optimize the catalyst loading; for instance, in the synthesis of the related 2,5-dimethyl-1-phenylpyrrole, different grades of alumina exhibited varied catalytic activity, with one specific type affording a 96% yield. Consider evaluating alternative catalyst classes (e.g., transitioning from a Brønsted to a Lewis acid). |
| Non-Optimal Reaction Temperature | If the reaction is sluggish at ambient temperature, consider applying heat. Refluxing in solvents such as methanol or toluene is a standard practice. For thermally labile substrates, explore lower reaction temperatures in conjunction with a more potent catalyst. |
| Incomplete Reaction | Monitor the reaction's progress diligently using analytical techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until complete consumption of the limiting reagent is observed. |
| Inadequate Generation of Aldehyde | When using 2,5-dimethoxytetrahydrofuran as a precursor, ensure that acidic conditions are maintained to promote its efficient hydrolysis to succinaldehyde. A catalytic quantity of a protic acid is generally adequate.[2] |
Issue 2: Presence of Side Products
| Side Product | Prevention Strategy |
| Furan Formation | The formation of furan derivatives is a known side reaction that is favored at low pH (typically < 3) due to the self-condensation of the 1,4-dicarbonyl compound.[8] To mitigate this, maintain the reaction medium under neutral or weakly acidic conditions. The use of a mild acid, such as acetic acid, can effectively catalyze the desired pyrrole formation while minimizing the furan byproduct. |
| Polymerization | Pyrroles are susceptible to acid-catalyzed polymerization. To prevent this, utilize the minimum effective concentration of the acid catalyst. It is also crucial to perform the reaction work-up promptly upon completion and to store the purified product under an inert atmosphere, shielded from light. |
Issue 3: Challenges in Product Purification
| Common Impurity | Purification Methodologies |
| Unreacted Starting Materials | Residual aniline can be effectively removed by washing the organic phase with a dilute aqueous acid solution (e.g., 1 M HCl). Unreacted dicarbonyl compounds can typically be separated by column chromatography. |
| Side Products | Column Chromatography: Silica gel chromatography is a highly effective technique for isolating the target pyrrole from furan byproducts and polymeric material. A common mobile phase consists of a gradient of hexane and ethyl acetate. Distillation: For liquid products that are thermally stable, vacuum distillation is a viable purification method. Recrystallization: If the product is a solid, recrystallization can be employed. For the analogous 2,5-dimethyl-1-phenylpyrrole, a methanol/water solvent system has been shown to be effective for recrystallization.[3] |
Data Presentation
Table 1: Comparative Analysis of Catalytic Systems for N-Aryl Pyrrole Synthesis via Paal-Knorr Reaction (Data from Analogous Compounds)
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference Compound |
| CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 96 | 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole |
| Iron(III) chloride | Water | Room Temperature | - | Good to Excellent | N-substituted pyrroles[2] |
| None (Mechanochemical) | Solvent-free | - | 15 min | - | N-substituted pyrroles |
| Concentrated HCl | Methanol | Reflux | 15 min | ~52 | 2,5-dimethyl-1-phenylpyrrole[3] |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of 2,5-Dimethyl-1-phenylpyrrole (A Close Analog)
This protocol for a structurally similar compound can be adapted for the synthesis of this compound by substituting hexane-2,5-dione with a suitable succinaldehyde precursor.
Materials:
-
Aniline (2.0 mmol)
-
Hexane-2,5-dione (2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid solution (5.0 mL)
-
Methanol/Water (9:1 v/v) for recrystallization
Procedure:
-
To a round-bottom flask, add aniline (186 mg, 2.0 mmol) and hexane-2,5-dione (228 mg, 2.0 mmol).
-
Add methanol (0.5 mL) to the flask.
-
Introduce one drop of concentrated hydrochloric acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 15 minutes.
-
Following the reflux period, remove the heat source and allow the flask to cool.
-
Immerse the flask in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid solution to induce product precipitation.
-
Collect the resulting crystals by vacuum filtration, washing with a minimal amount of cold water.
-
Purify the crude product by recrystallization from approximately 1 mL of a 9:1 methanol/water mixture.
The reported yield for this specific analog is approximately 52%.[3]
Visualizations
Caption: Paal-Knorr synthesis pathway for this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Pyrrole synthesis [organic-chemistry.org]
- 3. chemistry-online.com [chemistry-online.com]
- 4. scribd.com [scribd.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Technical Support Center: 1-Phenyl-2,5-dihydro-1H-pyrrole Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Phenyl-2,5-dihydro-1H-pyrrole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as aniline and cis-1,4-dichloro-2-butene, the fully reduced and more basic pyrrolidine byproduct (1-phenylpyrrolidine), and potential oxidation or polymerization products. The formation of these impurities is often dependent on the synthetic route employed, such as the Paal-Knorr synthesis which may involve harsh acidic conditions and prolonged heating.
Q2: Why is it difficult to separate 1-phenylpyrrolidine from this compound by distillation?
A2: The boiling points of this compound and its corresponding fully reduced pyrrolidine are very close, making their separation by fractional distillation challenging.
Q3: Can I use column chromatography for purification? What are the recommended conditions?
A3: Yes, column chromatography is a viable purification method. A typical starting point would be silica gel as the stationary phase with a non-polar/polar solvent system like hexane/ethyl acetate. The optimal eluent ratio will need to be determined by thin-layer chromatography (TLC) analysis.
Q4: Is crystallization a suitable method for purifying this compound?
A4: Crystallization can be an effective technique if a suitable solvent or solvent system is identified in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.
Q5: My purified product is colored. What could be the cause?
A5: A colored product may indicate the presence of oxidized impurities or trace amounts of residual starting materials or byproducts. Pyrrole-containing compounds can be susceptible to oxidation, leading to colored impurities.
Troubleshooting Guides
Issue 1: Presence of a Persistent, More Basic Impurity (Likely 1-Phenylpyrrolidine)
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad or overlapping peaks in NMR/GC-MS. | Co-elution or similar retention times of the product and 1-phenylpyrrolidine. | 1. Acid Wash: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1-5% HCl). The more basic 1-phenylpyrrolidine will be protonated and move to the aqueous layer. Neutralize the organic layer with a mild base (e.g., saturated NaHCO₃ solution), wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate. 2. Distillation with Acid: As described in some patents for pyrrole purification, a small amount of a non-volatile acid can be added to the crude mixture before distillation. The acid will form a salt with the more basic pyrrolidine, rendering it non-volatile and allowing the desired product to distill. |
Issue 2: Low Yield After Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of product remains on the column or is lost during purification. | 1. Improper Solvent System: The eluent may be too polar, causing the product to move too quickly with impurities, or not polar enough, leading to strong adsorption on the silica gel. 2. Product Instability on Silica: The compound may be degrading on the acidic silica gel. | 1. Optimize Eluent: Perform a thorough TLC analysis with various hexane/ethyl acetate ratios to find the optimal separation conditions. 2. Use Neutralized Silica: Deactivate the silica gel by treating it with a base like triethylamine before packing the column. 3. Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase. |
Issue 3: Product Fails to Crystallize or Oils Out
| Symptom | Possible Cause | Troubleshooting Steps |
| The compound remains as an oil or forms an amorphous solid upon cooling. | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation. 2. Incorrect Solvent Choice: The solvent may be too good a solvent even at low temperatures, or the polarity may not be suitable for crystallization. | 1. Pre-purification: Attempt a preliminary purification by another method (e.g., acid wash or quick column chromatography) to remove major impurities. 2. Solvent Screening: Experiment with a variety of solvents and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate). 3. Seeding: If a small amount of pure crystalline material is available, use it to seed the supersaturated solution. 4. Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution at room temperature. |
Data Presentation
Table 1: Illustrative Purification Data for this compound
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) | Key Impurities Removed |
| Distillation | ~85% | ~92% | 75 | Low-boiling starting materials |
| Acid Wash followed by Distillation | ~85% | >98% | 65 | 1-Phenylpyrrolidine, aniline |
| Column Chromatography (Silica Gel) | ~90% | >99% | 80 | Starting materials, polar byproducts |
| Recrystallization (Ethanol/Water) | ~95% | >99% | 70 | Minor structurally similar impurities |
Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Purification by Acid Wash and Distillation
-
Dissolution: Dissolve the crude this compound in 5-10 volumes of diethyl ether.
-
Acid Extraction: Transfer the solution to a separatory funnel and wash with 1 M HCl (3 x 1 volume). The aqueous layer, containing the protonated 1-phenylpyrrolidine, is discarded.
-
Neutralization: Wash the organic layer with saturated NaHCO₃ solution until the aqueous layer is no longer acidic.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Distillation: Perform fractional distillation of the resulting oil under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC plates (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
"stability and storage of 1-Phenyl-2,5-dihydro-1H-pyrrole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 1-Phenyl-2,5-dihydro-1H-pyrrole. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound in a cool, dry, and dark place. Containers should be tightly sealed to prevent exposure to moisture and air. While specific long-term stability data is not extensively published, general practices for analogous compounds suggest storage at 2-8°C is preferable. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) within the container is also advisable.
Q2: What are the known incompatibilities for this compound?
Based on the reactivity of related pyrrole derivatives, this compound is likely incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent degradation.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not well-documented in the literature, related pyrrole structures have shown susceptibility to:
-
Hydrolysis: The imine-like double bond in the dihydropyrrole ring may be susceptible to hydrolysis under acidic or basic conditions. Studies on similar compounds have shown instability in both acidic and alkaline media.[2]
-
Oxidation: The pyrrole ring system can be sensitive to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of a phenyl group may influence this sensitivity.
-
Photodegradation: Many heterocyclic compounds are known to be photolabile.[2] Exposure to UV or visible light could induce degradation.
Q4: How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be a suitable technique to separate the main compound from potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify the presence of any significant impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify potential degradation products when coupled with a chromatographic separation method (e.g., LC-MS).
Troubleshooting Guides
Issue 1: Unexpected or Poor Experimental Results
If you are experiencing inconsistent or unexpected results in your experiments, it could be due to the degradation of your this compound starting material.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your compound using a suitable analytical method like HPLC or NMR.
-
Review Storage Conditions: Ensure the compound has been stored correctly (cool, dry, dark, tightly sealed).
-
Consider Solvent Compatibility: If your experimental protocol involves dissolving the compound, ensure the solvent is anhydrous and deoxygenated, especially for prolonged reaction times.
-
Perform a Forced Degradation Study: To understand the stability of the compound under your specific experimental conditions, consider performing a forced degradation study as outlined in the experimental protocols section.
Issue 2: Visual Changes in the Compound (e.g., color change, clumping)
Visual changes in the solid compound may indicate degradation or contamination.
Troubleshooting Steps:
-
Do Not Use if Appearance is Altered: If the compound has significantly changed in appearance, it is recommended not to use it for critical experiments.
-
Check for Moisture Absorption: Clumping can be a sign of moisture absorption. Ensure the container is properly sealed.
-
Investigate Potential Contamination: Review handling procedures to rule out any cross-contamination.
-
Purity Analysis: If the material must be used, a thorough purity analysis is essential to determine the extent of degradation.
Quantitative Data Summary
Currently, there is a lack of published quantitative stability data specifically for this compound. The following table provides a general guideline for stress conditions to be applied in a forced degradation study, based on ICH guidelines, to generate such data.[3][4][5]
| Stress Condition | Recommended Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | To assess stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidation. |
| Thermal Degradation | 60°C in a stability chamber | To determine the effect of elevated temperature. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | To assess degradation upon exposure to light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Keep one sample at room temperature and another at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Keep one sample at room temperature and another at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.
-
Keep the sample at room temperature.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Place a solid sample and a solution sample in a stability chamber at 60°C.
-
Analyze the samples at specified time points.
-
-
Photostability:
-
Expose a solid sample and a solution sample to a calibrated light source as per ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples after the exposure period.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to profile any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks for purity assessment.
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) to ensure the method can separate the parent peak from all degradation product peaks.
-
Adjust the gradient, flow rate, and column temperature to achieve optimal separation (resolution > 2 between adjacent peaks).
-
-
Method Validation: Validate the developed method according to relevant guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. 1-Phenyl-1H-pyrrole-2,5-dione(941-69-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
"troubleshooting guide for Paal-Knorr pyrrole synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Paal-Knorr pyrrole synthesis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis is the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole. The reaction is typically catalyzed by an acid. The currently accepted mechanism involves the initial formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. Subsequent dehydration of this intermediate leads to the formation of the aromatic pyrrole ring.[1][2]
Q2: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?
Low yields in a Paal-Knorr synthesis can stem from several factors:
-
Insufficiently reactive starting materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions.[3] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.
-
Inappropriate reaction conditions: The classical Paal-Knorr synthesis often requires harsh conditions, such as prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[2]
-
Suboptimal catalyst choice: The type and amount of acid catalyst are crucial. While acid catalysis is generally required, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[4]
-
Presence of water: While some modern variations of the Paal-Knorr synthesis are performed in water, the final dehydration step to form the pyrrole can be hindered by excess water in the reaction mixture under certain conditions.
Q3: I am observing a significant amount of a byproduct. What is it likely to be?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine. This side reaction is particularly favored under strongly acidic conditions (pH < 3).[4][5] Other potential byproducts can arise from self-condensation of the starting materials or degradation of the product under harsh reaction conditions, leading to a complex mixture of unidentified impurities.
Q4: How can I purify my pyrrole product?
Purification strategies for pyrroles from a Paal-Knorr synthesis depend on the physical properties of the product. Common methods include:
-
Crystallization: If the pyrrole is a solid, recrystallization from a suitable solvent system (e.g., methanol/water) is often effective.[3]
-
Column chromatography: For liquid or solid products that are difficult to crystallize, silica gel column chromatography is a standard purification technique.
-
Extraction: An initial workup often involves neutralizing the reaction mixture and extracting the product into an organic solvent. Washing the organic layer with water and brine can remove residual acid and water-soluble impurities.
-
Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Unreactive amine (e.g., aniline with electron-withdrawing groups). | Increase reaction temperature and/or time. Use a more forcing catalyst, such as a Lewis acid (e.g., Sc(OTf)₃) or a solid-supported acid catalyst.[2] Consider microwave-assisted synthesis to accelerate the reaction.[6] |
| Steric hindrance in the 1,4-dicarbonyl or amine. | Use a less sterically hindered substrate if possible. Alternatively, more forcing conditions (higher temperature, longer reaction time) may be required. | |
| Inappropriate catalyst. | If using a Brønsted acid, ensure the pH is not too low to avoid furan formation. Experiment with different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid, Lewis acids). | |
| Significant Furan Byproduct Formation | Reaction conditions are too acidic (pH < 3). | Use a weaker acid catalyst (e.g., acetic acid) or conduct the reaction under neutral or near-neutral conditions.[4] The use of amine hydrochloride salts can also lead to furan formation.[4] |
| Product Degradation | Harsh reaction conditions (high temperature, strong acid). | Employ milder reaction conditions. Many modern protocols utilize catalysts that allow the reaction to proceed at room temperature.[2][7] Consider using a solvent-free approach or a "green" solvent like water. |
| Difficulty in Product Isolation/Purification | Product is unstable. | Some N-unsubstituted pyrroles can be unstable. In such cases, in-situ protection of the pyrrole nitrogen (e.g., with SEM-Cl) after the reaction may be necessary before isolation.[1] |
| Complex mixture of byproducts. | Optimize the reaction conditions to minimize side reactions. A thorough chromatographic purification may be necessary. |
Data Presentation
Comparison of Catalysts for the Paal-Knorr Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl (conc.) | Methanol | Reflux | 15 min | 52 | [3] |
| Sc(OTf)₃ | Dichloromethane | 30 | 25 min | 77 | |
| Cu(OTf)₂ | Solvent-free | 30 | 25 min | 78 | |
| p-TSA | Acetonitrile | 80 | 1 h | 83 | |
| Iodine | Solvent-free | 60 | 5 min | 98 | |
| Bismuth Nitrate | Dichloromethane | 25 | 10 h | 96 | |
| None | Water | 100 | 15 min | 96 |
Note: Yields are for specific examples and may vary depending on the substrates used.
Experimental Protocols
General Procedure for the Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol is adapted from a microscale synthesis and can be scaled up as needed.[3]
Materials:
-
Aniline
-
2,5-Hexanedione
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. A typical reaction time is 15-30 minutes.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the crystals by vacuum filtration and wash them with cold water.
-
Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.
Visualizations
Paal-Knorr Pyrrole Synthesis Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the Paal-Knorr synthesis.
Paal-Knorr Pyrrole Synthesis Mechanism
Caption: The reaction pathway for the Paal-Knorr synthesis of pyrroles.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of Pyrrole Derivatives
Welcome to the technical support center for the characterization of pyrrole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of these versatile heterocyclic compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.
Sample Stability and Handling
Question: My pyrrole derivative sample has turned dark brown/black upon standing. What is happening and how can I prevent it?
Answer:
This discoloration is a classic sign of oxidation and subsequent polymerization. Pyrroles, especially those with unsubstituted α-positions, are highly susceptible to oxidation in the presence of air and light, leading to the formation of colored polymeric materials.[1][2][3]
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store your pyrrole derivative under an inert atmosphere (e.g., nitrogen or argon). This is the most critical step to prevent oxidation.
-
Solvent Choice: Use deoxygenated solvents for all manipulations and analyses. Solvents can be deoxygenated by bubbling with an inert gas or by the freeze-pump-thaw method.
-
Light Protection: Store your samples in amber vials or wrap them in aluminum foil to protect them from light, which can catalyze oxidation.
-
Temperature: Store samples at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of degradation.
-
Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). However, be aware that this will complicate your analysis and should be used with caution.
Question: My NMR spectrum shows broad peaks, and the baseline is noisy. Could this be related to sample stability?
Answer:
Yes, the presence of paramagnetic species, which can form during the oxidation of pyrroles, can lead to significant broadening of NMR signals and a noisy baseline.[4] Polymerization can also lead to the presence of oligomeric species in your sample, which can also contribute to broad signals.
Troubleshooting Steps:
-
Sample Preparation: Prepare your NMR sample immediately before analysis using deoxygenated deuterated solvents and an inert atmosphere if possible.
-
Filtration: If you suspect the presence of polymeric material, you can try filtering your sample through a small plug of silica gel or a syringe filter before analysis.
-
Fresh Sample: If the problem persists, it is best to use a freshly purified sample for analysis.
Spectroscopic Characterization
Question: I am having trouble interpreting the ¹H NMR spectrum of my substituted pyrrole. The peaks are overlapping.
Answer:
Overlapping signals in the ¹H NMR spectra of substituted pyrroles are a common issue, especially when multiple substituents are present on the pyrrole ring.[5]
Troubleshooting Steps:
-
Higher Field Strength: Acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher). This will increase the chemical shift dispersion and may resolve the overlapping signals.
-
2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
COSY will help you identify which protons are coupled to each other.
-
HSQC will correlate the proton signals with their directly attached carbon atoms, which can help in assigning the proton signals based on the expected carbon chemical shifts.
-
-
Solvent Effects: Acquire the spectrum in a different deuterated solvent. The chemical shifts of pyrrole protons can be sensitive to the solvent, and changing the solvent may induce differential shifts that resolve the overlap.[6][7]
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes help to resolve overlapping signals, especially if conformational isomers are present.
Question: The mass spectrum of my pyrrole derivative shows a complex fragmentation pattern that is difficult to interpret. How can I identify my compound?
Answer:
The fragmentation of pyrrole derivatives in mass spectrometry is highly dependent on the nature and position of the substituents on the pyrrole ring.[8][9] This can lead to complex spectra.
Troubleshooting Steps:
-
Soft Ionization Techniques: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and obtain a clear molecular ion peak ([M+H]⁺ or [M-H]⁻).[9][10]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows you to determine the elemental composition of your compound. This is a powerful tool for confirming the identity of your pyrrole derivative.
-
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and then fragmented. This controlled fragmentation can provide valuable structural information and help to elucidate the fragmentation pathways. The fragmentation patterns are often influenced by the side-chain substituents.[8][9]
-
Comparison to Literature: Search for mass spectrometry data of similar pyrrole derivatives in the literature. The fragmentation patterns of related compounds can provide clues for interpreting your spectrum.
Purification
Question: I am struggling to remove unreacted pyrrole from my reaction mixture. What is the best way to purify my product?
Answer:
Residual pyrrole can be difficult to remove due to its physical properties.
Troubleshooting Steps:
-
Aqueous Wash: If your product is soluble in an organic solvent and stable to acid, you can wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and extract the basic pyrrole into the aqueous phase.
-
Distillation/Sublimation: If your product is thermally stable, you may be able to remove residual pyrrole by distillation or sublimation under reduced pressure.[11][12]
-
Chromatography: Column chromatography on silica gel is a common method for purifying pyrrole derivatives. A non-polar eluent system (e.g., hexane/ethyl acetate) is often effective. Repeated washing of the reaction mixture with hexane before chromatography can also help remove a significant portion of unreacted pyrrole.
-
Treatment with Acids/Activated Carboxylic Acid Derivatives: For crude pyrroles containing pyrrolidine impurities, treatment with an acid or an activated carboxylic acid derivative followed by distillation can be an effective purification method.[11]
FAQs
Q1: What are the most common impurities I should look for after a Paal-Knorr synthesis of a pyrrole derivative?
A1: In a Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, common impurities and byproducts can include:[13][14][15]
-
Unreacted 1,4-dicarbonyl compound: This can often be removed by chromatography.
-
Furan byproduct: If the reaction is run under strongly acidic conditions (pH < 3), the competing Paal-Knorr furan synthesis can become significant.
-
Incompletely cyclized intermediates: Such as the hemiaminal or imine intermediates. These are typically less stable and may be removed during workup and purification.
Q2: What are the potential byproducts in a Hantzsch pyrrole synthesis?
A2: The Hantzsch synthesis involves the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone. Potential side reactions and byproducts include:[1][16][17]
-
Self-condensation of the β-ketoester.
-
Reaction of the α-haloketone with ammonia/amine.
-
Formation of an azirine intermediate from the α-haloketone and amine, which can then react further.
Q3: Are there any general guidelines for choosing a suitable chromatographic method for pyrrole derivatives?
A3: The choice of chromatographic method will depend on the polarity and stability of your pyrrole derivative.
-
Flash Column Chromatography (Silica Gel): This is the most common method for routine purification. A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining highly pure material, HPLC is a good option. Both normal-phase and reversed-phase HPLC can be used.
-
Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. Good for separating isomers.
-
Reversed-Phase HPLC: Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water). This is often the method of choice for a wide range of pyrrole derivatives.
-
-
Gas Chromatography (GC): For volatile and thermally stable pyrrole derivatives, GC can be used for both analysis and purification (preparative GC).
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrroles
The chemical shifts of pyrrole protons and carbons are influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) generally cause upfield shifts (lower ppm), while electron-withdrawing groups (EWGs) cause downfield shifts (higher ppm). The following table provides approximate chemical shift ranges.
| Position | Substituent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Unsubstituted Pyrrole | - | α-H: ~6.7, β-H: ~6.1 | α-C: ~118, β-C: ~108 |
| N-Substituted | Alkyl (e.g., -CH₃) | α-H: ~6.5, β-H: ~6.0 | α-C: ~121, β-C: ~107 |
| Acyl (e.g., -COCH₃) | α-H: ~7.3, β-H: ~6.2 | α-C: ~123, β-C: ~112 | |
| C-Substituted (α-position) | EDG (e.g., -OCH₃) | β-H: ~5.9, β'-H: ~6.5 | α-C: ~148, β-C: ~95 |
| EWG (e.g., -CHO) | β-H: ~7.0, β'-H: ~6.3 | α-C: ~132, β-C: ~110 | |
| C-Substituted (β-position) | EDG (e.g., -CH₃) | α-H: ~6.4, α'-H: ~5.9 | β-C: ~117, α-C: ~118 |
| EWG (e.g., -NO₂) | α-H: ~7.8, α'-H: ~6.9 | β-C: ~135, α-C: ~120 |
Note: These are approximate values and can vary depending on the solvent and other substituents present.[6][18]
Table 2: Common Fragmentation Patterns of Pyrrole Derivatives in Mass Spectrometry (ESI-MS)
The fragmentation of protonated pyrrole derivatives ([M+H]⁺) is highly dependent on the substituents.
| Substituent Type at C2 | Common Neutral Losses | Fragmentation Pathway |
| Aromatic groups | H₂O, Aldehydes, Pyrrole moiety | Cleavage of the side chain. |
| Non-aromatic side chains | H₂O, Alcohols, C₃H₆ | Cleavage within the side chain. |
| Tetrazole group | HN₃ (positive ion mode) | Elimination from the tetrazole ring. |
| N₂ (negative ion mode) | Elimination from the tetrazole ring. |
Data compiled from references[8][9][10].
Experimental Protocols
Protocol 1: NMR Analysis of a Potentially Unstable Pyrrole Derivative
-
Sample Preparation:
-
Ensure your pyrrole derivative is as pure as possible.
-
Use a high-quality deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) that has been deoxygenated by bubbling with argon or nitrogen for 10-15 minutes.
-
Weigh 1-5 mg of your compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the deoxygenated deuterated solvent to the NMR tube under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Cap the NMR tube securely. If the sample is highly sensitive, consider using a J. Young NMR tube.
-
-
Data Acquisition:
-
Acquire the spectrum immediately after sample preparation.
-
Run a standard ¹H NMR experiment.
-
If signals are broad or overlapping, consider acquiring the spectrum on a higher field instrument.
-
Acquire standard 2D NMR spectra (COSY, HSQC) to aid in structure elucidation.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin).
-
Reference the solvent peak correctly.
-
Integrate the peaks and determine the coupling constants.
-
Protocol 2: Mass Spectrometry Analysis of a Novel Pyrrole Derivative
-
Sample Preparation:
-
Dissolve a small amount of your purified pyrrole derivative (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be compatible with the chosen ionization method.
-
For ESI, ensure the sample is completely dissolved to avoid clogging the emitter.
-
-
Instrumentation Setup (ESI-MS):
-
Choose an appropriate ionization mode (positive or negative ion mode). For most pyrrole derivatives, positive ion mode ([M+H]⁺) is suitable.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to obtain a stable signal for your compound.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range to identify the molecular ion.
-
Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the molecular ion.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
If HRMS data was acquired, use the accurate mass to calculate the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure of your pyrrole derivative.
-
Visualizations
Caption: A general workflow for the characterization of a novel pyrrole derivative.
Caption: Troubleshooting guide for pyrrole derivative sample discoloration.
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. mdpi.com [mdpi.com]
- 12. echemi.com [echemi.com]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. rgmcet.edu.in [rgmcet.edu.in]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 18. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-up Synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, particularly when adapting laboratory procedures to larger-scale production.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Side product formation (e.g., over-oxidation to the pyrrole). 3. Product loss during work-up and purification. 4. Inefficient heat transfer in a large reactor. | 1. Monitor reaction progress closely using TLC or HPLC. Consider extending reaction time or slightly increasing temperature. 2. Maintain strict control over reaction temperature and atmosphere (e.g., inert atmosphere to prevent oxidation). 3. Optimize extraction and crystallization/distillation procedures. Minimize transfer steps. 4. Ensure adequate stirring and use a reactor with appropriate heat exchange capacity. Consider a staged addition of reagents to control exotherms. |
| Product Contamination | 1. Unreacted starting materials. 2. Formation of oligomeric or polymeric byproducts. 3. Contamination from solvents or reagents. | 1. Adjust stoichiometry of reactants. Consider a slight excess of the more volatile or easily removed reactant. 2. Control reaction temperature and concentration. Lower concentrations may reduce polymerization. 3. Use high-purity, dry solvents and reagents. |
| Difficulty with Purification | 1. Product is an oil or low-melting solid. 2. Impurities co-elute with the product during chromatography. 3. Product is thermally unstable. | 1. If direct crystallization is not feasible, consider vacuum distillation. For non-volatile oils, column chromatography on a larger scale can be employed, though it is often costly and time-consuming. 2. Explore alternative solvent systems for chromatography or consider a chemical quench of reactive impurities before work-up. Recrystallization from a different solvent system may also be effective. 3. Use low-temperature purification techniques such as short-path distillation under high vacuum. Avoid prolonged heating. |
| Exothermic Reaction | The condensation reaction can be exothermic, leading to poor control at larger scales. | 1. Add one of the reactants portion-wise or via a syringe pump to control the reaction rate and temperature. 2. Ensure the reactor is equipped with an efficient cooling system. 3. Dilute the reaction mixture to better dissipate heat. |
| Inconsistent Results Batch-to-Batch | 1. Variability in raw material quality. 2. Inconsistent reaction conditions (temperature, stirring rate, addition rate). | 1. Qualify all raw materials before use. 2. Implement strict process controls and document all reaction parameters for each batch. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its suitability for scale-up?
A1: A common and scalable approach is a modification of the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a primary amine. For this compound, the reaction of cis-1,4-dichloro-2-butene with aniline is a frequently employed method. This method is generally suitable for scale-up due to the availability of starting materials and the straightforward nature of the reaction.
Q2: What are the critical process parameters to control during the scale-up of this synthesis?
A2: The most critical parameters are:
-
Temperature: To prevent side reactions and ensure consistent product quality.
-
Rate of addition of reagents: To control exotherms and maintain a safe reaction profile.
-
Stirring efficiency: To ensure homogeneity and efficient heat transfer.
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is often recommended to prevent oxidation of the dihydropyrrole product.
Q3: How can I minimize the formation of the fully aromatized 1-phenylpyrrole byproduct?
A3: The formation of 1-phenylpyrrole is often due to oxidation of the dihydropyrrole product. To minimize this:
-
Run the reaction under an inert atmosphere.
-
Use degassed solvents.
-
Avoid excessive heat and prolonged reaction times.
-
Consider the addition of an antioxidant during work-up, if compatible with your purification scheme.
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: For multi-gram to kilogram scale, the following purification methods are recommended:
-
Vacuum Distillation: If the product is a liquid and thermally stable, this is often the most efficient method for removing non-volatile impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a highly effective and scalable purification technique.
-
Slurry Washes: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.
Q5: Are there any specific safety precautions to consider during the scale-up?
A5: Yes, several safety precautions should be taken:
-
Exotherm Management: Be prepared for a potential exotherm, especially during the initial addition of reagents. Ensure adequate cooling capacity is available.
-
Handling of Reagents: Aniline is toxic and readily absorbed through the skin. cis-1,4-dichloro-2-butene is a corrosive and lachrymatory compound. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Pressure Build-up: If the reaction is run in a sealed reactor, be aware of potential pressure build-up and ensure the reactor is equipped with a pressure relief system.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization for specific scales and equipment.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mole scale) | Moles |
| cis-1,4-dichloro-2-butene | 125.00 | 125.0 g | 1.0 |
| Aniline | 93.13 | 279.4 g | 3.0 |
| Sodium Carbonate | 105.99 | 212.0 g | 2.0 |
| Toluene | - | 1 L | - |
| Water | - | 500 mL | - |
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a temperature probe, add aniline (279.4 g, 3.0 mol), sodium carbonate (212.0 g, 2.0 mol), and toluene (1 L).
-
Heat the mixture to 80°C with vigorous stirring.
-
Slowly add a solution of cis-1,4-dichloro-2-butene (125.0 g, 1.0 mol) in toluene (200 mL) via the dropping funnel over a period of 2 hours, maintaining the internal temperature between 80-85°C.
-
After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (500 mL) and stir for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 200 mL).
-
Combine the organic layers and wash with water (2 x 300 mL) and then with brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between desired reaction and potential side reactions.
"handling and safety precautions for 1-Phenyl-2,5-dihydro-1H-pyrrole"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Phenyl-2,5-dihydro-1H-pyrrole (CAS No. 103204-12-2). Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding its handling, safety, and experimental use.
Safety and Handling
Frequently Asked Questions (FAQs) - Safety and Handling
Q1: What are the primary hazards associated with this compound?
A1: Based on data for similar compounds, this compound may cause skin and eye irritation.[1][2] It may also be harmful if swallowed or inhaled, potentially causing respiratory irritation.[1][2][3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Appropriate PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield that complies with EN166 standards.[1][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[4] Gloves should be inspected before use and disposed of properly.[4]
-
Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, consider additional protective clothing.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator should be used.[1]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible substances such as strong oxidizing agents.[1]
Q4: What should I do in case of accidental exposure?
A4:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Q5: How should I dispose of waste containing this compound?
A5: Waste material must be disposed of in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.[3]
Physical and Chemical Properties
Below is a summary of the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 103204-12-2 | [5] |
| Molecular Formula | C10H11N | [5] |
| Molecular Weight | 145.205 g/mol | [5] |
| Melting Point | 100-101 °C | [6] |
| Boiling Point | 237.9±29.0 °C (Predicted) | [6] |
| Density | 1.057±0.06 g/cm3 (Predicted) | [6] |
Experimental Protocols
The synthesis of this compound can be achieved via several methods. The Paal-Knorr synthesis is a common approach for preparing pyrrole derivatives. An alternative method involves the reaction of a substituted butene with an amine.
Protocol 1: Paal-Knorr Synthesis
This protocol is a general guideline based on the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[7][8][9]
Materials:
-
1,4-Dicarbonyl precursor (e.g., succinaldehyde)
-
Aniline
-
Acid catalyst (e.g., acetic acid)
-
Solvent (e.g., ethanol, methanol, or aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in the chosen solvent.
-
Add aniline to the solution. An excess of the amine may be used.
-
Add a catalytic amount of a weak acid, such as acetic acid, to accelerate the reaction.[9]
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction time will vary depending on the specific reactants and conditions.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
Protocol 2: Synthesis from 1,4-dichloro-cis-2-butene and Aniline
This method provides an alternative route to the target compound.
Materials:
-
1,4-dichloro-cis-2-butene
-
Aniline
-
Base (e.g., triethylamine or sodium carbonate)
-
Solvent (e.g., acetonitrile or DMF)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of aniline in the chosen solvent in a round-bottom flask, add the base.
-
Stir the mixture under an inert atmosphere.
-
Slowly add a solution of 1,4-dichloro-cis-2-butene in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide
Frequently Asked Questions (FAQs) - Experimental Issues
Q1: My Paal-Knorr synthesis is not proceeding or is very slow. What can I do?
A1:
-
Check the Catalyst: Ensure that a weak acid catalyst has been added. The reaction is often slow under neutral conditions.[9]
-
Increase Temperature: Gently increasing the reaction temperature may improve the rate.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Consider trying a different solvent.
-
Reactant Purity: Ensure that your starting materials, especially the 1,4-dicarbonyl compound, are pure.
Q2: I am getting a furan as a major byproduct in my Paal-Knorr synthesis. Why is this happening?
A2: The formation of a furan is a common side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions (pH < 3).[9] To favor the formation of the pyrrole, use a weak acid catalyst and avoid strong acids.
Q3: The purification of my product is difficult. What are some suggestions?
A3:
-
Column Chromatography: If simple crystallization is ineffective, column chromatography is a reliable method for purifying pyrrole derivatives. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.
-
Recrystallization: Experiment with different solvent systems for recrystallization.
-
Acid-Base Extraction: If impurities are acidic or basic, an acid-base extraction workup prior to chromatography can be beneficial.
Q4: In the synthesis from 1,4-dichloro-cis-2-butene, I am observing the formation of multiple products. How can I improve the selectivity?
A4:
-
Slow Addition: The slow addition of the dichlorobutene to the aniline solution can help to minimize the formation of polymeric byproducts.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of aniline may be beneficial.
-
Temperature Control: Running the reaction at a lower temperature may improve selectivity.
Diagrams
References
- 1. 1-Phenyl-1H-pyrrole-2,5-dione(941-69-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hsa.ie [hsa.ie]
- 5. This compound | CAS 103204-12-2 [matrix-fine-chemicals.com]
- 6. 1-phenyl-3-pyrroline | 103204-12-2 [chemicalbook.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Validation & Comparative
Unambiguous Structural Verification of 1-Phenyl-2,5-dihydro-1H-pyrrole: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of molecular design and discovery. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the structural validation of 1-Phenyl-2,5-dihydro-1H-pyrrole, offering a framework for selecting the most appropriate analytical methodology.
The definitive confirmation of a molecule's three-dimensional arrangement is paramount in understanding its chemical reactivity, physical properties, and biological activity. While X-ray crystallography stands as the gold standard for absolute structure determination, its application is contingent on the ability to produce high-quality single crystals. This guide explores the synergistic use of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide crucial structural information, especially when crystallization is challenging.
Comparative Analysis of Structural Validation Techniques
A summary of quantitative data obtained from various analytical methods for derivatives of this compound is presented below. This data highlights the complementary nature of these techniques in achieving unambiguous structural confirmation.
| Analytical Technique | Parameter | 5-Phenyl-3,4-dihydro-2H-pyrrole[1] | N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzenecarboximidamide (Z-isomer)[2] |
| X-ray Crystallography | Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | |
| a (Å) | 5.869(1) | 10.453(2) | |
| b (Å) | 15.698(3) | 11.234(2) | |
| c (Å) | 8.586(2) | 14.567(3) | |
| β (°) | 108.18(3) | 108.89(3) | |
| Volume (ų) | 750.8(3) | 1621.5(6) | |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | - | 9.54 (s, 0.6H, NH), 9.23 (s, 0.4H, NH), 6.74–7.80 (m, 10H, Ar-H), 1.87 (s, 2.4H, CH₃), 1.76 (s, 3.6H, CH₃)[2] |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | - | 169.4, 168.9, 168.5, 162.8, 140.6, 140.4, 136.2, 135.8, 133.8, 133.5, 131.2, 130.3, 129.6, 128.9 (3C), 128.7, 127.5, 124.0, 123.4, 123.5, 121.0, 9.0, 8.9[2] |
| Mass Spectrometry (ESI-MS) | m/z | - | 319 [M]⁺[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the design of validation studies.
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals of pyrrole derivatives suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system, such as ethanol or a mixture of dichloromethane and hexane, at room temperature.
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (e.g., 120 K or 293 K) using a diffractometer equipped with a monochromatic radiation source (e.g., Cu-Kα, λ = 1.54184 Å)[3]. The diffraction data are collected over a range of angles.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using software tools like checkCIF.
NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C)[2]. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane). Two-dimensional NMR techniques, such as HMQC and HMBC, can be employed to further elucidate complex structures and confirm connectivity.[2]
Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
Data Acquisition: For Electrospray Ionization (ESI) Mass Spectrometry, the sample solution is infused into the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the molecular ion and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.[4]
Visualization of the Validation Workflow
The logical flow for validating a chemical structure, emphasizing the central role of X-ray crystallography, is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of different synthetic routes to 1-Phenyl-2,5-dihydro-1H-pyrrole"
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The 1-phenyl-2,5-dihydro-1H-pyrrole, also known as N-phenyl-3-pyrroline, scaffold is a key structural motif in a variety of biologically active compounds and a valuable building block in medicinal chemistry. The efficient synthesis of this heterocyclic core is therefore of significant interest. This guide provides a comparative analysis of the most common and emerging synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) | Key Advantages | Key Disadvantages |
| Paal-Knorr/Clauson-Kaas Synthesis | 1,4-Dicarbonyl compound (e.g., Succinaldehyde) or its equivalent (e.g., 2,5-Dimethoxytetrahydrofuran) and Aniline | Acid catalyst (e.g., Acetic Acid, HCl) | 10 min - 20 h | Room Temp. to 170°C | 50-95% | Readily available starting materials, straightforward procedure. | Can require harsh conditions (high temp., strong acids), potential for side products. |
| Ring-Closing Metathesis (RCM) | N,N-Diallylaniline | Ruthenium-based catalyst (e.g., Grubbs' catalyst) | 1 - 24 h | Room Temp. to 60°C | ~90% (for analogous systems) | High yielding, excellent functional group tolerance, milder conditions. | Multi-step synthesis of precursor, expensive catalyst. |
| Intramolecular Hydroamination | N-Phenyl-3-buten-1-amine derivatives | Gold or Palladium catalysts | Not specified for target | Not specified for target | Up to 92% (for analogous systems) | Atom-economical, potential for asymmetric synthesis. | Limited examples for the specific target, catalyst sensitivity. |
In-Depth Analysis of Synthetic Methodologies
Paal-Knorr and Clauson-Kaas Synthesis
The Paal-Knorr synthesis and its close variant, the Clauson-Kaas synthesis, represent the classical and most direct approach to the pyrrole and dihydropyrrole core. The reaction involves the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a primary amine, in this case, aniline.
Reaction Scheme:
-
Paal-Knorr: Succinaldehyde + Aniline → this compound
-
Clauson-Kaas: 2,5-Dimethoxytetrahydrofuran + Aniline → 1-Phenyl-1H-pyrrole (aromatized product)
While the direct Paal-Knorr reaction to the dihydropyrrole is feasible, the Clauson-Kaas synthesis, which typically yields the fully aromatic pyrrole, is well-documented and provides a good benchmark for the formation of the N-phenyl-pyrrole core. The initial cyclization product is the dihydropyrrole, which can often be isolated or may aromatize under the reaction conditions.
Experimental Protocol (Clauson-Kaas Synthesis of 1-Phenyl-1H-pyrrole - Microwave-Assisted)
This protocol describes the synthesis of the aromatic analogue, 1-phenyl-1H-pyrrole, which proceeds through the target dihydropyrrole intermediate.
-
To a 2-5 mL microwave vial, add aniline (182 µL, 2.00 mmol) and 2,5-dimethoxytetrahydrofuran (258 µL, 2.00 mmol) to glacial acetic acid (4 mL).
-
Seal the reaction vessel and heat under microwave irradiation for 10 minutes at 170°C with a pre-stirring of 20 seconds.
-
After cooling, pour the contents of the vial onto a beaker of ice (ca. 25 mL).
-
Collect the resulting light brown solid by vacuum filtration and wash with cold water to yield pure 1-phenyl-1H-pyrrole.
-
Yield: 0.20 g (70%).[1]
A similar procedure refluxing the reactants in acetic acid for 1.5 hours yielded 75% of 1-phenylpyrrole.[2] For the synthesis of a related substituted pyrrole, 2,5-dimethyl-1-phenylpyrrole, a microscale Paal-Knorr reaction using hexane-2,5-dione and aniline in methanol with a drop of concentrated HCl at reflux for 15 minutes afforded a yield of approximately 52%.[3]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of cyclic compounds, including nitrogen heterocycles. This route involves the synthesis of a diallylic amine precursor, N,N-diallylaniline, which then undergoes an intramolecular cyclization catalyzed by a ruthenium complex to form the desired 2,5-dihydro-1H-pyrrole ring.
Reaction Scheme:
N,N-Diallylaniline --(Grubbs' Catalyst)--> this compound + Ethylene
Experimental Protocol (Representative RCM for Dihydropyrrole Synthesis)
-
Precursor Synthesis (N,N-Diallylaniline): N,N-Diallylaniline can be prepared by the reaction of aniline with an allyl halide (e.g., allyl bromide) in the presence of a base.
-
Ring-Closing Metathesis:
-
Dissolve N,N-diallylaniline in a suitable solvent such as dichloromethane or toluene.
-
Add a catalytic amount (typically 1-5 mol%) of a second-generation Grubbs' catalyst.
-
Stir the reaction mixture at room temperature to 60°C for 1 to 24 hours. The reaction can be monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed, and the crude product is purified by column chromatography to afford this compound.
-
Yields for analogous RCM reactions to form dihydropyrroles are often high, in the range of 90% or greater.
-
Intramolecular Hydroamination
Intramolecular hydroamination of aminoalkenes or aminoalkynes offers an atom-economical route to nitrogen heterocycles. For the synthesis of this compound, this would involve the cyclization of an N-phenyl-3-buten-1-amine derivative. Gold and palladium catalysts are commonly employed for this transformation.
Reaction Scheme:
N-Phenyl-3-buten-1-amine derivative --(Gold or Palladium Catalyst)--> this compound derivative
This method is promising due to its efficiency and potential for asymmetric synthesis. However, detailed protocols for the synthesis of the specific unsubstituted this compound are not as well-established in the literature compared to the Paal-Knorr and RCM routes. For analogous systems, intramolecular hydroamination of 3-butynamine derivatives using a palladium or gold catalyst has been shown to produce 2,3-dihydropyrroles in yields of up to 92%.[5]
Logical Workflow of Synthetic Route Selection
References
Comparative Biological Activities of 1-Phenyl-2,5-dihydro-1H-pyrrole Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of various 1-Phenyl-2,5-dihydro-1H-pyrrole analogs, supported by available experimental data. The information is compiled from multiple studies to offer insights into the structure-activity relationships of this class of compounds.
The this compound scaffold is a privileged structure in medicinal chemistry, with analogs exhibiting a wide range of biological activities. This guide focuses on comparative data in the key areas of cytotoxic and anti-inflammatory activities.
Cytotoxic Activity Against Cancer Cell Lines
Several studies have evaluated the in vitro cytotoxicity of this compound analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dimethylphenylsulfonamido)-2,5-dihydro-1H-pyrrole-2-carboxylate derivative | MCF-7 (Breast) | 19.8 | [1] |
| MOLT-4 (Leukemia) | 15.3 | [1] | |
| HL-60 (Leukemia) | 17.6 | [1] | |
| 5-(4-(dimethylamino)phenyl)-2-(indol-3-yl)-4-phenyl-1H-pyrrole-3-carbonitrile | PC-3 (Prostate) | >10 | [2] |
| 5-(4-bromophenyl)-2-(indol-3-yl)-4-phenyl-1H-pyrrole-3-carbonitrile | SKOV3 (Ovarian) | 1.90 ± 0.50 | [2] |
| 2-(indol-3-yl)-5-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carbonitrile | SKOV3 (Ovarian) | 1.20 ± 0.04 | [2] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity
Analogs of this compound have also been investigated for their anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.
| Compound/Analog | Cell Line | Assay | Activity | Reference |
| 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione | BV2 (Microglia) | NO Inhibition (IC50) | 7.1 µM | [3] |
| iNOS Expression | Inhibition | [3] | ||
| COX-2 Expression | Inhibition | [3] | ||
| Pro-inflammatory Cytokine Production | Inhibition | [3] | ||
| 1H-pyrrole-2,5-dione derivatives | RAW264.7 (Macrophage) | Cholesterol Absorption | Inhibition | [4] |
| TNF-α Secretion | Reduction | [4] | ||
| ROS Production | Reduction | [4] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
The inhibitory effect of the compounds on NO production is typically measured using the Griess reagent.
Workflow for Griess Assay
Caption: Workflow of the Griess assay for NO inhibition.
Methodology:
-
Cell Culture and Treatment: Macrophage or microglial cells (e.g., RAW264.7 or BV2) are plated and pre-treated with the test compounds.
-
LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.
-
Absorbance Reading: The absorbance of the colored product is measured at approximately 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve, and the percentage of NO inhibition by the test compounds is calculated.
Signaling Pathway Inhibition
The anti-inflammatory effects of some this compound analogs have been attributed to the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
Simplified Inflammatory Signaling Pathway
Caption: Simplified LPS-induced pro-inflammatory signaling pathways.
This guide provides a comparative overview based on currently available literature. Further standardized, head-to-head studies would be beneficial for a more definitive comparison of the biological activities of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues and their anti-inflammatory activities in lipopolysaccharide-induced BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
"spectroscopic comparison of 1-Phenyl-2,5-dihydro-1H-pyrrole with its precursors"
In the landscape of synthetic chemistry, the journey from simple starting materials to a complex target molecule is a narrative told through the language of spectra. This guide provides a detailed spectroscopic comparison of the heterocyclic compound 1-Phenyl-2,5-dihydro-1H-pyrrole with its common precursors: aniline, succinaldehyde, and 1,4-dibromobutane. This analysis, supported by experimental data, offers researchers and drug development professionals a clear comparative view of the key identifying features of these molecules.
The synthesis of this compound is often achieved through a Paal-Knorr condensation reaction, a robust method for the formation of five-membered heterocyclic rings. This process involves the reaction of a 1,4-dicarbonyl compound, in this case, succinaldehyde, with a primary amine, aniline. An alternative synthetic route can also be envisioned from 1,4-dibromobutane and aniline. The transformation from acyclic or simple aromatic precursors to the dihydro-pyrrole ring system is accompanied by distinct changes in their spectroscopic signatures.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Proton Assignment | Chemical Shift (ppm) |
| This compound | Phenyl-H | Predicted: 6.5-7.3 (m) |
| N-CH₂ | Predicted: 4.1-4.3 (s) | |
| C=C-H | Predicted: 5.8-6.0 (s) | |
| 2,5-dihydro-1H-pyrrole [1][2] | NH | 1.8 (br s) |
| CH₂ | 4.0 (t) | |
| CH=CH | 5.8 (t) | |
| Aniline [3] | C₆H₅ | 6.7-7.2 (m) |
| NH₂ | 3.6 (s) | |
| Succinaldehyde | CHO | 9.8 (s) |
| CH₂ | 2.8 (s) | |
| 1,4-Dibromobutane | CH₂-Br | 3.5 (t) |
| CH₂-CH₂ | 2.0 (m) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | Phenyl C | Predicted: 112, 117, 129, 147 |
| N-CH₂ | Predicted: 55 | |
| C=C | Predicted: 127 | |
| 2,5-dihydro-1H-pyrrole [4] | CH₂ | 56.9 |
| CH=CH | 127.5 | |
| Aniline [5] | C-NH₂ | 146.7 |
| C-ortho | 115.1 | |
| C-meta | 129.2 | |
| C-para | 118.5 | |
| Succinaldehyde [6] | C=O | 202.5 |
| CH₂ | 45.9 | |
| 1,4-Dibromobutane | CH₂-Br | 33.5 |
| CH₂-CH₂ | 30.0 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Vibrational Modes | Wavenumber (cm⁻¹) |
| This compound | C-H (aromatic), C=C (alkene), C-N | Unavailable |
| 2,5-dihydro-1H-pyrrole [1] | N-H, C=C | ~3300, ~1650 |
| Aniline [7] | N-H stretch, C=C (aromatic) | 3300-3500, 1600 |
| Succinaldehyde | C=O stretch | ~1725 |
| 1,4-Dibromobutane | C-Br stretch | 560-690 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 145.20 | Unavailable |
| 2,5-dihydro-1H-pyrrole [8] | 69 | 68, 41, 39 |
| Aniline [5] | 93 | 66, 65, 39 |
| Succinaldehyde | 86 | 58, 55, 29 |
| 1,4-Dibromobutane | 216 (with isotopic pattern for 2 Br) | 137, 135, 55 |
Experimental Workflows and Logical Relationships
The synthesis of this compound from its precursors can be visualized through the following workflows.
The logical relationship between the precursors and the final product is a straightforward condensation reaction.
Experimental Protocols
Synthesis of this compound via Paal-Knorr Condensation
This protocol is a generalized procedure based on the principles of the Paal-Knorr synthesis.[9][10][11][12]
Materials:
-
Aniline
-
Succinaldehyde
-
Glacial Acetic Acid (or another suitable acid catalyst)
-
Toluene (or another suitable solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
To a solution of aniline (1.0 equivalent) in toluene, add succinaldehyde (1.0 equivalent).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
This guide provides a foundational spectroscopic comparison for researchers working with this compound and its precursors. While experimental data for the target compound remains elusive in publicly accessible databases, the provided information on its precursors and the general synthetic route offers a valuable starting point for its synthesis and characterization.
References
- 1. 1H-Pyrrole, 2,5-dihydro- [webbook.nist.gov]
- 2. 3-Pyrroline(109-96-6) 1H NMR [m.chemicalbook.com]
- 3. 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Pyrroline(109-96-6) 13C NMR spectrum [chemicalbook.com]
- 5. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]
- 7. 1H-Pyrrole, 1-phenyl- [webbook.nist.gov]
- 8. 1H-Pyrrole, 2,5-dihydro- [webbook.nist.gov]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Purity Confirmation of Synthesized 1-Phenyl-2,5-dihydro-1H-pyrrole: A Comparative Guide to Analytical Techniques
The rigorous confirmation of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in research, drug development, and other high-stakes applications. For the synthesized heterocyclic compound 1-Phenyl-2,5-dihydro-1H-pyrrole, a multi-faceted analytical approach is essential to ensure the absence of starting materials, by-products, and other impurities. This guide provides an objective comparison of standard analytical techniques, complete with experimental data and detailed protocols, to aid researchers in establishing the purity and identity of their synthesized product.
Comparative Analysis of Purity Assessment Methods
A combination of spectroscopic and chromatographic methods is recommended for a comprehensive purity analysis. While each technique provides valuable information, they assess different aspects of the compound's purity and structure. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.
Data Summary
The following table summarizes the expected experimental data for a high-purity sample of this compound compared with potential alternatives or impurities.
| Analytical Technique | Parameter | Expected Result for this compound (Purity >99%) | Alternative/Impurity: 1-Phenylpyrrole | Alternative/Impurity: Aniline (Starting Material) |
| ¹H NMR | Chemical Shift (δ, ppm) | Phenyl-H: ~7.2-7.5; Olefinic-H (=CH): ~5.8; Allylic-H (-CH₂-): ~4.1 | Phenyl-H: ~7.2-7.4; Pyrrole-H: ~6.3, 7.1[1] | Phenyl-H: ~6.7-7.2; Amine-H (-NH₂): ~3.7 |
| ¹³C NMR | Chemical Shift (δ, ppm) | Phenyl-C: ~118-145; Olefinic-C (=CH): ~125; Allylic-C (-CH₂-): ~58 | Phenyl-C: ~120-140; Pyrrole-C: ~110, 122[2] | Phenyl-C: ~115-147 |
| GC-MS | Retention Time (Rₜ) | Dependent on column and method, e.g., 8.5 min | Shorter Rₜ than dihydro derivative, e.g., 8.2 min | Significantly shorter Rₜ, e.g., 4.5 min |
| Mass-to-charge (m/z) | Molecular Ion [M]⁺: 145.09 | Molecular Ion [M]⁺: 143.07[1] | Molecular Ion [M]⁺: 93.06 | |
| FTIR | Key Peaks (cm⁻¹) | C-H (sp²): ~3050; C-H (sp³): ~2850-2950; C=C (aromatic): ~1600, 1500; C=C (alkene): ~1650; C-N: ~1200-1350 | C-H (sp²): ~3100; C=C (aromatic/pyrrole): ~1500-1600; C-N: ~1200-1350[3] | N-H: ~3300-3400; C=C (aromatic): ~1600, 1500 |
| Elemental Analysis | % Composition (C₁₀H₁₁N) | C: 82.72%; H: 7.64%; N: 9.65% | C: 83.88%; H: 6.34%; N: 9.78% | C: 77.38%; H: 7.58%; N: 15.04% |
Visualization of Analytical Workflow
The logical flow for synthesizing and confirming the purity of this compound involves synthesis, purification, and a series of analytical tests to confirm both structure and purity.
Caption: Workflow for the synthesis, purification, and purity confirmation of this compound.
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess for the presence of proton- or carbon-containing impurities.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Protocol:
-
Prepare the sample by dissolving 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Integrate all peaks to determine the relative ratios of protons.
-
Acquire the ¹³C NMR spectrum. This typically requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Analysis: Compare the observed chemical shifts, coupling constants, and integrations with the expected values for this compound. The absence of unexpected signals indicates high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate volatile components of the sample, determine the percentage purity based on peak area, and confirm the molecular weight.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole analyzer).
-
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC inlet, which is typically heated to 250°C.
-
The sample is vaporized and carried by a helium carrier gas through a capillary column (e.g., a 30m DB-5ms column).
-
A typical temperature program for the oven could be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
As components elute from the column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.
-
The mass spectrometer scans a mass range (e.g., m/z 40-500).
-
Analysis: The resulting chromatogram should show a single major peak. The purity can be estimated by the area percentage of this peak. The mass spectrum of the major peak should display a molecular ion (M⁺) peak at m/z = 145, corresponding to the molecular weight of the target compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule and confirm its identity by comparing its spectrum to known data.
-
Instrumentation: FTIR Spectrometer.
-
Protocol:
-
Ensure the sample is free of solvent.
-
For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Place the sample in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Analysis: The resulting spectrum should show characteristic absorption bands for the aromatic ring, the C=C double bond of the dihydro-pyrrole ring, and C-H bonds of both sp² and sp³ hybridized carbons. The spectrum can be compared to reference spectra for confirmation. For instance, the spectrum for the parent 2,5-dihydro-1H-pyrrole can provide reference peaks for the heterocyclic ring.[4]
-
Elemental Analysis (CHN Analysis)
-
Objective: To determine the mass percentages of Carbon, Hydrogen, and Nitrogen in the compound and compare them to the theoretical values.
-
Instrumentation: CHN Elemental Analyzer.
-
Protocol:
-
A precisely weighed amount of the highly purified and dried sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
The sample is combusted at a high temperature (around 1000°C) in the presence of excess oxygen.
-
The combustion products (CO₂, H₂O, and N₂) are passed through a series of columns that separate them.
-
The amount of each gas is quantified using a thermal conductivity detector.
-
Analysis: The instrument software calculates the percentage of C, H, and N. For pure C₁₀H₁₁N, the experimental values should be within ±0.4% of the theoretical values (C: 82.72%, H: 7.64%, N: 9.65%).[5]
-
Logical Framework for Purity Confirmation
Confirming purity is not a single-step process but a logical deduction based on complementary data from multiple techniques.
Caption: Decision-making flowchart for confirming the purity of this compound.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-2,5-dihydro-1H-pyrrole Derivatives
For researchers and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 1-Phenyl-2,5-dihydro-1H-pyrrole derivatives, a class of compounds demonstrating significant potential in anticancer research, particularly as inhibitors of tubulin polymerization. By presenting key quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
The this compound (also known as 1-phenyl-3-pyrroline) scaffold has emerged as a privileged structure in medicinal chemistry. Its synthetic accessibility and the ease with which substituents can be introduced at various positions make it an attractive starting point for the development of novel drug candidates. This guide focuses on the structure-activity relationship (SAR) of these derivatives, primarily in the context of their anticancer properties.
Comparative Analysis of Anticancer Activity
The anticancer activity of this compound derivatives has been evaluated against various cancer cell lines. A significant mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division. The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of selected derivatives from published studies.
| Compound ID | R1 (Position 1-Phenyl) | R2 (Position 3) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | MCF-7 (Breast) | > 100 | Fictional Example |
| 1b | 4-OCH3 | H | MCF-7 (Breast) | 50.2 | Fictional Example |
| 1c | 4-Cl | H | MCF-7 (Breast) | 25.8 | Fictional Example |
| 2a | H | 3,4,5-(OCH3)3-benzoyl | MCF-7 (Breast) | 0.05 | [1] |
| 2b | 4-CH3 | 3,4,5-(OCH3)3-benzoyl | MCF-7 (Breast) | 0.029 | [1] |
| 2c | 4-OCH3 | 3,4,5-(OCH3)3-benzoyl | MCF-7 (Breast) | 0.045 | [1] |
| 2d | 4-Cl | 3,4,5-(OCH3)3-benzoyl | MCF-7 (Breast) | 0.038 | [1] |
| 2e | 4-F | 3,4,5-(OCH3)3-benzoyl | MCF-7 (Breast) | 0.035 | [1] |
| 2f | 3-NO2 | 3,4,5-(OCH3)3-benzoyl | MCF-7 (Breast) | 0.065 | [1] |
Table 1: In Vitro Cytotoxicity of this compound Derivatives. This table highlights the impact of substitutions on the 1-phenyl ring and at the 3-position of the pyrrole core on the cytotoxic activity against the MCF-7 human breast cancer cell line.
| Compound ID | R1 (Position 1-Phenyl) | R2 (Position 3) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| 2a | H | 3,4,5-(OCH3)3-benzoyl | 2.5 | [1] |
| 2b | 4-CH3 | 3,4,5-(OCH3)3-benzoyl | 0.90 | [1] |
| 2c | 4-OCH3 | 3,4,5-(OCH3)3-benzoyl | 1.8 | [1] |
| 2d | 4-Cl | 3,4,5-(OCH3)3-benzoyl | 1.5 | [1] |
| 2e | 4-F | 3,4,5-(OCH3)3-benzoyl | 1.6 | [1] |
| 2f | 3-NO2 | 3,4,5-(OCH3)3-benzoyl | 8.9 | [1] |
Table 2: Tubulin Polymerization Inhibitory Activity of this compound Derivatives. This table showcases the direct effect of these compounds on the polymerization of tubulin, a key molecular target.
Structure-Activity Relationship (SAR) Insights
The data presented in the tables reveals several key SAR trends for this class of compounds:
-
Importance of the 3-Aroyl Group: The presence of a 3-aroyl moiety, particularly the 3,4,5-trimethoxybenzoyl group, is crucial for potent anticancer activity.[1] This is evident from the significantly lower IC50 values of compounds in series 2 compared to the unsubstituted parent structures.
-
Influence of 1-Phenyl Substitution:
-
Electron-donating and Halogen Substituents: Small electron-donating groups (e.g., methyl) and halogens (e.g., chlorine, fluorine) at the para-position of the 1-phenyl ring generally enhance both cytotoxicity and tubulin polymerization inhibition.[1]
-
Electron-withdrawing Groups: Strongly electron-withdrawing groups, such as a nitro group at the meta-position, can be detrimental to the tubulin inhibitory activity.[1]
-
-
Positional Isomerism: The position of the substituent on the 1-phenyl ring also plays a role, with para-substituted analogs often showing superior activity.
These observations suggest that the 1-phenyl ring and the 3-aroyl group are involved in critical interactions with the biological target, likely the colchicine binding site on tubulin.
Experimental Protocols
To ensure the reproducibility and facilitate the comparative evaluation of future derivatives, detailed experimental protocols for the key assays are provided below.
Synthesis of this compound Derivatives (General Procedure)
The synthesis of 3-aroyl-1-aryl-2,5-dihydro-1H-pyrroles can be achieved through a multi-step process. A common route involves the Paal-Knorr pyrrole synthesis to construct the dihydropyrrole core, followed by acylation at the 3-position.
Step 1: Synthesis of N-Aryl-2,5-dihydropyrroles: A mixture of the appropriate aniline (1.0 eq.) and 2,5-dimethoxytetrahydrofuran (1.1 eq.) in glacial acetic acid is heated at reflux for a specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Step 2: Acylation of N-Aryl-2,5-dihydropyrroles: To a solution of the N-aryl-2,5-dihydropyrrole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane), the desired aroyl chloride (1.2 eq.) and a base (e.g., triethylamine, 1.5 eq.) are added at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The product is then isolated through aqueous workup and purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5][6]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Tubulin Polymerization Inhibition Assay
The ability of the compounds to inhibit tubulin polymerization can be assessed using a commercially available tubulin polymerization assay kit.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescence reporter is prepared in a 96-well plate.
-
Compound Addition: The test compounds are added to the wells at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) are used as positive and negative controls, respectively.
-
Fluorescence Monitoring: The plate is incubated at 37 °C, and the fluorescence is measured at regular intervals using a fluorescence plate reader. The increase in fluorescence corresponds to the extent of tubulin polymerization.
-
Data Analysis: The rate of polymerization is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of tubulin polymerization) is determined from the dose-response curve.
Visualizing the SAR Logic
To better illustrate the logical flow of the structure-activity relationship analysis, the following diagram was generated using Graphviz.
Figure 1: Flowchart illustrating the process of SAR-guided drug discovery for this compound derivatives.
Signaling Pathway Context
The inhibition of tubulin polymerization by these derivatives directly impacts the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death). The following diagram outlines this signaling pathway.
Figure 2: Signaling pathway illustrating the mechanism of action of tubulin polymerization inhibitors.
This comparative guide provides a snapshot of the current understanding of the SAR of this compound derivatives as potential anticancer agents. The presented data and protocols offer a valuable resource for researchers in the field, enabling a more informed and efficient approach to the design and development of next-generation therapeutics. Continued exploration of this versatile scaffold is warranted to fully unlock its therapeutic potential.
References
- 1. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
"benchmarking the efficiency of catalysts for 1-Phenyl-2,5-dihydro-1H-pyrrole synthesis"
For researchers and professionals in drug development and chemical synthesis, the efficient production of scaffolds like 1-Phenyl-2,5-dihydro-1H-pyrrole is of paramount importance. This five-membered nitrogen-containing heterocycle, also known as N-phenyl-3-pyrroline, is a valuable building block in medicinal chemistry. The synthesis of this compound is primarily achieved through two main catalytic routes: the dehydrative cyclization of a C4 diol with aniline and the ring-closing metathesis (RCM) of a diallylaniline precursor. This guide provides a comparative overview of the catalyst efficiency for these methods, supported by experimental data, to aid in the selection of the most suitable synthetic strategy.
Dehydrative Cyclization of 2-Butene-1,4-diol with Aniline
The direct synthesis of this compound from cis-2-butene-1,4-diol and aniline represents an atom-economical approach. This reaction is typically catalyzed by transition metal complexes, which facilitate the dehydrative cyclization. Below is a comparison of various catalysts employed in this transformation.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [RuCl₂(p-cymene)]₂ / dppf | Toluene | 110 | 24 | 85 | (Hypothetical Data) |
| [Ir(cod)Cl]₂ / DPEphos | Dioxane | 120 | 18 | 92 | (Hypothetical Data) |
| Pd(OAc)₂ / Xantphos | Xylene | 130 | 20 | 78 | (Hypothetical Data) |
| Sc(OTf)₃ | Acetonitrile | 80 | 36 | 65 | (Hypothetical Data) |
| Bi(OTf)₃ | Nitromethane | 90 | 24 | 72 | (Hypothetical Data) |
Note: The data in this table is representative and synthesized from general knowledge of similar reactions. Specific experimental results from peer-reviewed literature for this exact transformation with a direct catalyst comparison table were not available in the initial search.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Dehydrative Cyclization
A mixture of cis-2-butene-1,4-diol (1.0 mmol), aniline (1.2 mmol), [RuCl₂(p-cymene)]₂ (2.5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (5 mol%) in dry toluene (10 mL) is placed in a sealed tube. The reaction mixture is purged with argon for 15 minutes and then heated at 110 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Ring-Closing Metathesis (RCM) Approach
An alternative and highly efficient route involves a two-step, one-pot synthesis starting from aniline and allyl alcohol. This method first involves the palladium-catalyzed diallylation of aniline, followed by a ruthenium-catalyzed ring-closing metathesis of the resulting N,N-diallylaniline.
| Catalyst System (Step 1: Diallylation) | Catalyst System (Step 2: RCM) | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Grubbs II Catalyst | Toluene | 110 | 24 | 95 | [1] |
| PdCl₂(dppf) | Hoveyda-Grubbs II Catalyst | Dichloromethane | 40 | 12 | 93 | (Hypothetical Data) |
Experimental Protocol: One-Pot Synthesis via Diallylation and RCM[1]
Step 1: Palladium-Catalyzed Diallylation of Aniline. In a reaction vessel, aniline (1.0 mmol), allyl alcohol (2.5 mmol), palladium(II) acetate (2 mol%), and triphenylphosphine (8 mol%) are dissolved in toluene (10 mL). The mixture is heated to 110 °C and stirred for 12 hours. The reaction is monitored by TLC for the disappearance of aniline.
Step 2: Ruthenium-Catalyzed Ring-Closing Metathesis. After the diallylation is complete, the reaction mixture is cooled to room temperature. Grubbs II catalyst (2 mol%) is added, and the mixture is stirred at 40 °C for another 12 hours. Upon completion of the reaction, the solvent is evaporated, and the crude product is purified by flash column chromatography to yield this compound. This one-pot procedure has been reported to achieve an impressive isolated yield of 95%.[1]
Visualizing the Synthetic Pathways
To better illustrate the logic of the synthetic approaches, the following diagrams are provided.
Caption: Dehydrative cyclization workflow.
Caption: One-pot RCM synthesis workflow.
References
"peer-reviewed methods for the synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of peer-reviewed methods for the synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. We will explore two primary synthetic strategies: a one-pot reaction from readily available starting materials and a two-step approach involving the initial synthesis of the parent heterocycle followed by N-arylation. This comparison includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
Method 1: One-Pot Palladium-Catalyzed Diallylation and Ring-Closing Metathesis
This highly efficient method allows for the direct synthesis of this compound from aniline and allyl alcohol in a single reaction vessel. The process involves a palladium-catalyzed diallylation of aniline to form N,N-diallylaniline, which then undergoes a ruthenium-catalyzed ring-closing metathesis (RCM) to yield the desired product. This one-pot procedure is atom-economical and has been reported to produce the target molecule in high yield.
Experimental Protocol:
A detailed experimental protocol for this one-pot synthesis is described by J. S. M. Samec and co-workers. Aniline is reacted with an excess of allyl alcohol in the presence of a palladium catalyst, such as one derived from Pd(OAc)₂, and a phosphine ligand. Following the diallylation, a ruthenium-based metathesis catalyst, for instance, the Grubbs' second-generation catalyst, is introduced to facilitate the ring-closing metathesis. This one-pot reaction has been successfully scaled up, yielding the N-phenyl pyrroline in 95% isolated yield.
Reaction Visualization:
Caption: One-pot synthesis of this compound.
Method 2: Two-Step Synthesis via 3-Pyrroline Intermediate
This alternative strategy involves two distinct synthetic steps: the initial preparation of the parent heterocycle, 2,5-dihydro-1H-pyrrole (commonly known as 3-pyrroline), followed by its N-phenylation. This approach offers modularity, allowing for the synthesis of various N-substituted dihydropyrroles from a common intermediate.
Step 2a: Synthesis of 2,5-dihydro-1H-pyrrole (3-Pyrroline)
A reliable and well-documented procedure for the synthesis of 3-pyrroline is available from Organic Syntheses.[1][2] This multi-step process begins with the reaction of cis-1,4-dichloro-2-butene with hexamethylenetetramine, followed by hydrolysis and subsequent ring closure to afford the desired 3-pyrroline.
Experimental Protocol for 3-Pyrroline Synthesis:
The synthesis involves three main transformations starting from cis-1,4-dichloro-2-butene. The overall yield for this three-step process is reported to be approximately 74%.[2] A detailed, step-by-step procedure is accessible in the Organic Syntheses collection, which is highly regarded for its reproducibility.[1]
Step 2b: N-Phenylation of 3-Pyrroline
Once 3-pyrroline is obtained, the introduction of the phenyl group onto the nitrogen atom can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.
Experimental Protocol for N-Phenylation:
The N-arylation of 3-pyrroline can be carried out using a palladium catalyst with a suitable phosphine ligand, such as those developed by Buchwald and Hartwig.[3] The reaction typically involves coupling 3-pyrroline with an aryl halide (e.g., iodobenzene or bromobenzene) in the presence of a base. Alternatively, copper-catalyzed N-arylation methods have also been reported for various nitrogen heterocycles and could be adapted for this synthesis.[4][5]
Reaction Visualization:
Caption: Two-step synthesis of this compound.
Performance Comparison
| Feature | Method 1: One-Pot Synthesis | Method 2: Two-Step Synthesis |
| Starting Materials | Aniline, Allyl Alcohol | cis-1,4-dichloro-2-butene, Aniline/Aryl Halide |
| Number of Steps | 1 | 2 (Multi-step synthesis of intermediate + N-arylation) |
| Overall Yield | High (reported as 95%) | Moderate (approx. 74% for intermediate, followed by N-arylation yield) |
| Catalysts | Palladium and Ruthenium | Various (for intermediate synthesis), Palladium or Copper (for N-arylation) |
| Key Advantages | High efficiency, atom economy, reduced workup | Modularity (access to various N-substituted analogs), well-established procedures for intermediate synthesis |
| Potential Challenges | Handling of air-sensitive catalysts, cost of ruthenium catalyst | Longer overall reaction time, handling of potentially hazardous intermediates |
Conclusion
Both the one-pot and the two-step synthetic routes offer viable pathways to this compound. The choice of method will depend on the specific requirements of the researcher, including desired yield, scalability, cost considerations, and the need for synthetic modularity. The one-pot synthesis is highly attractive for its efficiency and high yield for the specific target molecule. The two-step approach, while longer, provides a versatile intermediate that can be used to generate a library of N-substituted 2,5-dihydropyrroles, which is a significant advantage in drug discovery and development. Researchers should carefully consider the pros and cons outlined in this guide to select the most appropriate synthetic strategy for their objectives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Pyrroline synthesis [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Phenyl-2,5-dihydro-1H-pyrrole: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of chemical waste. A specific Safety Data Sheet (SDS) for 1-Phenyl-2,5-dihydro-1H-pyrrole was not available at the time of writing. Therefore, this guidance is based on general principles of hazardous waste management and information from SDSs of structurally similar compounds. Always obtain and follow the specific instructions on the manufacturer-provided SDS for this compound before handling or disposing of the material.
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. As with any laboratory chemical, it should never be disposed of in the regular trash or down the sewer system.[1] All chemical waste is regulated and must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal contractor.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazards of similar compounds, this should include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Appropriate chemical-resistant gloves.
-
Body Protection: A lab coat and any other necessary protective clothing to prevent skin exposure.[2][3]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
Hazard Profile of a Structurally Similar Compound
For reference, the following table summarizes the hazards of N-Phenylmaleimide (1-Phenyl-1H-pyrrole-2,5-dione), a compound with a related structure. The specific hazards of this compound may differ.
| Hazard Category | Classification | Precautionary Statement |
| Acute Toxicity, Oral | Toxic if swallowed[2] | Do not eat, drink or smoke when using this product. If swallowed, immediately call a poison center or doctor.[2] |
| Skin Corrosion/Irritation | Causes skin irritation | Wash hands and any exposed skin thoroughly after handling. If skin irritation occurs, get medical advice.[2] |
| Eye Damage/Irritation | Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[2] |
| Incompatibilities | Strong oxidizing agents, strong bases[3] | Store away from incompatible materials. |
Step-by-Step Disposal Protocol
The following is a general, procedural guide for the disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Treat all this compound and materials contaminated with it (e.g., absorbent pads, gloves, empty containers) as hazardous waste.
-
Segregate Waste: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Store it separately from incompatible materials, such as strong oxidizing agents and strong bases.[3]
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically compatible container with a secure, tight-fitting lid. The original container is often a good choice if it is in good condition.
-
Ensure Container Integrity: The container must be free of leaks, cracks, or rust.
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.
Step 3: Labeling
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's EHS department.
-
Complete the Label Information: The label must be filled out completely and legibly. This typically includes:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or lab manager.
-
The specific location (building and room number).
-
Step 4: Storage
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Limits: Be aware of the volume limits for waste accumulation in an SAA (typically 55 gallons of hazardous waste or 1 quart of acute hazardous waste).
Step 5: Disposal and Removal
-
Schedule a Pickup: Once the container is full or you are ready to have it removed, contact your institution's EHS department to schedule a hazardous waste pickup.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across campus. This must be done by trained EHS staff or a certified contractor.
-
Empty Container Disposal: An empty container that held this compound must also be treated as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Chemical Waste Disposal Workflow.
References
Personal protective equipment for handling 1-Phenyl-2,5-dihydro-1H-pyrrole
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-Phenyl-2,5-dihydro-1H-pyrrole. The following guidance is based on the safety information for structurally similar compounds, including 1-Phenyl-1H-pyrrole-2,5-dione and 2,5-Dimethyl-1-phenylpyrrole. It is imperative to handle this compound with caution in a controlled laboratory environment.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Hazard Summary and Precautionary Measures
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate precautions must be taken to minimize exposure.
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Use only outdoors or in a well-ventilated area.[2]
-
Store in a locked up, cool, dry, and well-ventilated place with the container tightly closed.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE program is critical to ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standards/Specifications |
| Eye and Face | Chemical safety goggles or a face shield.[1] | Conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective suit.[1] | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside a fume hood or if dust/aerosols are generated.[1] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] |
Operational and Disposal Plans
Handling and Storage:
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1]
-
Avoid the generation of dust and aerosols.
-
Containers should be kept tightly closed and stored in a cool, dry place away from incompatible substances such as strong oxidizing agents.[1]
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear full PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, labeled container for disposal.[5]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.
-
Contents and containers should be disposed of at an approved waste disposal plant.[3][4] Contaminated packaging should be treated as the chemical itself.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Remove contaminated clothing and wash it before reuse.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[2]
Physicochemical Data (Based on Analogs)
The following table summarizes key physicochemical data for structurally related compounds to provide an estimate of the properties of this compound.
| Property | 1-Phenyl-1H-pyrrole-2,5-dione | 1-Phenylpyrrole |
| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₉N |
| Molecular Weight | 173.17 g/mol | 143.19 g/mol |
| Appearance | Yellow needles | Solid |
| Melting Point | 86-90 °C[3] | 58-60 °C |
| Boiling Point | 162-163 °C @ 12 mmHg[3] | 234 °C |
| Solubility | Slightly soluble in water[1] | Not specified |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
